3-Amino-2-bromobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGROCHVTXMVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619759 | |
| Record name | 3-Amino-2-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-61-4 | |
| Record name | 3-Amino-2-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2-bromobenzoic acid
CAS Number: 168899-61-4
This technical guide provides a comprehensive overview of 3-Amino-2-bromobenzoic acid, a halogenated aromatic amino acid. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, a representative synthesis protocol, analytical characterization methods, and its application as a versatile building block in medicinal chemistry.
Core Chemical and Physical Data
This compound is a solid organic compound that serves as a valuable intermediate in organic synthesis. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 168899-61-4 | |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 153-158 °C | |
| Purity | Typically ≥95% | [1] |
| InChI Key | PAGROCHVTXMVTP-UHFFFAOYSA-N | |
| SMILES | Nc1cccc(C(O)=O)c1Br |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Classification | Reference(s) |
| Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor | |
| Hazard Class | Acute Toxicity 3 (Oral) | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in readily available literature, a plausible and representative synthetic route can be proposed based on standard organic chemistry transformations and methods reported for analogous compounds. A common strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.
Representative Synthesis of this compound
The proposed synthesis involves two main stages: the nitration of 2-bromobenzoic acid to form 2-bromo-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.
Stage 1: Synthesis of 2-bromo-3-nitrobenzoic acid (Precursor)
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place 2-bromobenzoic acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Slowly add concentrated sulfuric acid to the cooled 2-bromobenzoic acid with stirring. Once a homogenous solution is achieved, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-bromo-3-nitrobenzoic acid, is then collected by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Stage 2: Reduction to this compound
-
Reaction Setup: Dissolve the synthesized 2-bromo-3-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude this compound. The product can be purified by recrystallization.
Analytical and Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristics would be expected.
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear in the range of δ 6.5-8.0 ppm. The protons of the amino group (-NH₂) and the carboxylic acid (-COOH) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would be observed between δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, typically > δ 165 ppm. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), N-H stretches from the amine (approx. 3300-3500 cm⁻¹), a C=O stretch from the carbonyl group (approx. 1700 cm⁻¹), and C-Br stretch in the fingerprint region (typically below 700 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two major isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of three distinct functional groups: the carboxylic acid, the primary amine, and the bromine atom, each allowing for a diverse range of chemical transformations.
-
Peptide Synthesis: The amino acid structure allows for its incorporation into peptide chains or as a starting point for peptidomimetic design.
-
Scaffold for Heterocyclic Synthesis: The amine and carboxylic acid groups can be used to construct a variety of heterocyclic ring systems, which are common motifs in drug molecules.
-
Cross-Coupling Reactions: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of various substituents to the aromatic ring and the construction of complex molecular architectures.
While this specific isomer is not extensively cited in the context of a particular signaling pathway, related aminobromobenzoic acids are key components in the synthesis of targeted therapeutics. For instance, the general scaffold is used in the development of selective covalent inhibitors for Janus Kinase 3 (JAK3), a crucial target in autoimmune diseases. The aminobenzoic acid core is elaborated to include an electrophilic "warhead" that can form a covalent bond with a specific cysteine residue in the kinase's active site.
References
An In-depth Technical Guide to the Physical Properties of 3-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Amino-2-bromobenzoic acid. The information is curated for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design, synthesis, and formulation. This document consolidates available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of similar organic compounds.
Core Physical Properties
This compound, a substituted aromatic compound, possesses a unique set of physical characteristics owing to the presence of an amino group, a bromine atom, and a carboxylic acid moiety on the benzene ring. These functional groups influence its polarity, solubility, and reactivity.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Melting Point | 156 °C | [2] |
| Boiling Point | Predicted: 343.5 ± 25.0 °C | N/A |
| Solubility | Insoluble in water; Soluble in alcohols and ethers.[3] | N/A |
| pKa | Predicted: pKa₁ (COOH) ~2-3; pKa₂ (NH₃⁺) ~4-5 | N/A |
| CAS Number | 168899-61-4 | [1] |
Note: Predicted values are based on computational models and may differ from experimental results.
Experimental Protocols
For researchers seeking to verify or expand upon the existing data, the following are detailed methodologies for the experimental determination of key physical properties. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid organic compound.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (156 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the sample. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Apparatus and Reagents:
-
This compound sample
-
Selected solvents (e.g., water, ethanol, DMSO, acetone)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration device (e.g., syringe with a 0.45 µm filter)
-
A method for quantifying the concentration of the dissolved compound (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, two pKa values are expected, one for the carboxylic acid group and one for the protonated amino group.
Apparatus and Reagents:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
This compound sample
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water. Gentle heating or the use of a co-solvent may be necessary if the compound's water solubility is low.
-
If determining the pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution. If determining the pKa of the protonated amine, first acidify the solution with the standardized HCl to ensure the amine is fully protonated, and then titrate with the NaOH solution.
-
Add the titrant in small increments and record the pH of the solution after each addition.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value is the pH at the half-equivalence point. For a compound with two ionizable groups, two distinct inflection points and corresponding half-equivalence points will be observed.
Visualization of Experimental Workflow
The following diagram illustrates a general logical workflow for the determination of the physical properties of an organic compound like this compound.
References
Spectroscopic Profile of 3-Amino-2-bromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectral data for 3-amino-2-bromobenzoic acid (CAS No: 168899-61-4), a valuable building block in synthetic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed predictive analysis based on the known spectral characteristics of its isomers and related benzoic acid derivatives. The methodologies for acquiring such data are also detailed to facilitate experimental validation.
Predicted Spectral Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -COOH | > 10 (broad s) | Broad Singlet | - | 1H |
| Aromatic H | 7.0 - 8.0 | Multiplet | - | 3H |
| -NH₂ | 4.0 - 6.0 (broad s) | Broad Singlet | - | 2H |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| Aromatic C-Br | 110 - 125 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-H | 115 - 140 |
| Aromatic C-COOH | 130 - 140 |
| Solvent: DMSO-d₆ |
Table 3: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| N-H Stretch (Amine) | 3500 - 3300 | Medium, Sharp (two bands) |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 700 - 500 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 215/217 | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |
| [M-OH]⁺ | 198/200 | Loss of hydroxyl radical. |
| [M-COOH]⁺ | 170/172 | Decarboxylation. |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in 0.6 - 0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy Protocol:
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner, insert it into the magnet, and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans are usually sufficient.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, apply a baseline correction, and integrate the signals. Reference the spectrum to the TMS signal.
-
-
¹³C NMR Spectroscopy Protocol:
-
Instrument Setup: The same sample prepared for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing: Apply a Fourier transform, phase the spectrum, and apply a baseline correction. Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
For a solid sample such as this compound, Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.
-
Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum.
-
-
Method 2: Potassium Bromide (KBr) Pellet:
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, translucent pellet.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer and collect the spectrum.
-
Mass Spectrometry (MS)
Various ionization methods can be used for the analysis of this compound.
-
Electron Ionization (EI): This is a hard ionization technique that can provide information about the molecular weight and fragmentation pattern. The sample is introduced into the ion source, typically after passing through a gas chromatograph (GC-MS), and is bombarded with high-energy electrons.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for analyzing the compound via liquid chromatography-mass spectrometry (LC-MS). The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. This method is likely to show the protonated molecule [M+H]⁺.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 3-Amino-2-bromobenzoic Acid: Molecular Structure, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-bromobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry and drug discovery. This document details the compound's molecular structure, physicochemical properties, and provides a detailed, albeit analogous, synthetic protocol. Furthermore, it presents a thorough analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and discusses its potential role as a building block in the development of targeted therapeutics, with a focus on Janus Kinase (JAK) inhibitors.
Molecular Structure and Identification
This compound is a derivative of benzoic acid with an amino group at the 3-position and a bromine atom at the 2-position of the benzene ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 168899-61-4[1] |
| Chemical Formula | C₇H₆BrNO₂[1] |
| Molecular Weight | 216.03 g/mol [1] |
| SMILES String | Nc1cccc(C(O)=O)c1Br[1] |
| InChI Key | PAGROCHVTXMVTP-UHFFFAOYSA-N[1] |
digraph "3-Amino-2-bromobenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; O1 [label="O", pos="-2.8,0!"]; O2 [label="O", pos="-2.8,2.4!"]; N1 [label="N", pos="3.5,1.2!"]; Br1 [label="Br", pos="-1.4,-1.2!"]; H1[label="H", pos="1.9,3.3!"]; H2[label="H", pos="-0.5,3.3!"]; H3[label="H", pos="1.9,-0.9!"]; H4[label="H", pos="-3.7,2.4!"]; H5[label="H", pos="4.0,0.6!"]; H6[label="H", pos="4.0,1.8!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- H4; C3 -- N1; C1 -- Br1; C2 -- H3; C4 -- H1; C5 -- H2; N1 -- H5; N1 -- H6;
}
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Melting Point | 156 °C | [2] |
| Appearance | Solid | |
| Solubility | Soluble in many organic solvents |
Synthesis of Aminobromobenzoic Acid Derivatives
Experimental Protocol: Bromination of m-Aminobenzoic Acid
This protocol is adapted from a procedure for the synthesis of 3-Amino-2,4,6-tribromobenzoic acid and serves as an illustrative example of the bromination of an aminobenzoic acid.[3][4]
Materials:
-
m-Aminobenzoic acid
-
Concentrated hydrochloric acid
-
Bromine
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Filter flasks
-
Vaporization flask
-
Water bath
-
Ice bath
-
Water pump
Procedure:
-
A mixture of 27.4 g (0.2 mole) of m-aminobenzoic acid, 165 ml of concentrated hydrochloric acid, and 780 ml of water is placed in a 2-liter three-necked flask equipped with a stirrer.[3][4]
-
The flask is cooled in an ice bath and stirring is initiated.
-
140 g (45 ml, 0.88 mole) of bromine is placed in a vaporization flask, which is then warmed in a water bath to 40–50°C.[3][4]
-
Bromine vapor is drawn through the reaction mixture at a moderate rate by applying suction with a water pump.[3][4]
-
Stirring and cooling are continued throughout the reaction, which takes approximately 3 hours. The reaction is complete when the slurry turns a distinct yellow color.[4]
-
The precipitated solid is immediately collected by filtration and washed thoroughly with water to remove excess bromine and acids.[4]
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific isomer are not widely published, data from closely related compounds can provide expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the amino, bromo, and carboxyl groups.
13C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-donating amino group and the electron-withdrawing bromo and carboxyl groups.
Note: Specific, experimentally obtained NMR data for this compound is not available in the cited literature. The provided information is based on general principles of NMR spectroscopy and data for analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H (Amine) | Stretching |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| ~1300 | C-N (Amine) | Stretching |
| ~1250 | C-O (Carboxylic Acid) | Stretching |
| Below 800 | C-Br | Stretching |
Note: This table is based on typical IR absorption ranges for the respective functional groups and data from similar molecules.[5]
Potential Applications in Drug Development
Substituted aminobenzoic acids are important scaffolds in medicinal chemistry. While the direct biological activity of this compound is not extensively documented, its structural motifs are present in molecules with significant therapeutic potential. Notably, related aminobromobenzoic acid isomers are utilized as key intermediates in the synthesis of targeted cancer therapies, such as Janus Kinase (JAK) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.
Relevance to Janus Kinase (JAK) Signaling Pathway
The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[6][7][8][9] JAK3, with its expression largely restricted to hematopoietic cells, is a prime target for therapeutic intervention.[10] The unique presence of a cysteine residue in the ATP-binding site of JAK3 allows for the design of selective covalent inhibitors.
A related isomer, 4-Amino-3-bromobenzoic acid, serves as a versatile building block for the synthesis of these covalent JAK3 inhibitors.[10] The aminobenzoic acid core provides a scaffold to which an electrophilic "warhead," such as an acrylamide moiety, can be attached to target the specific cysteine residue in JAK3, leading to irreversible inhibition. Given the structural similarities, it is plausible that this compound could also serve as a precursor for the synthesis of novel JAK inhibitors.
Conclusion
This compound is a molecule with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. While detailed experimental data for this specific isomer is somewhat limited in the public domain, analysis of related compounds provides a strong foundation for understanding its chemical behavior and potential applications. Its structural similarity to precursors of potent kinase inhibitors suggests that it is a valuable scaffold for the development of novel therapeutics targeting critical signaling pathways in human disease. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound [stenutz.eu]
- 2. guidechem.com [guidechem.com]
- 3. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzoic acid, 3-amino- [webbook.nist.gov]
- 6. cusabio.com [cusabio.com]
- 7. Janus kinase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Amino-2-bromobenzoic Acid from 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for the preparation of 3-amino-2-bromobenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 3-aminobenzoic acid. Due to the lack of a direct, single-step method for this specific transformation, a three-step synthesis is detailed, involving the protection of the amino group, regioselective bromination, and subsequent deprotection. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound from 3-aminobenzoic acid presents a regioselectivity challenge. The amino group is a potent ortho-, para-director, while the carboxylic acid group is a meta-director. Direct bromination would likely yield a mixture of 2-bromo, 4-bromo, and 6-bromo isomers. To achieve the desired 2-bromo substitution, a protecting group strategy is employed. The amino group is first acetylated to form 3-acetamidobenzoic acid. This modification moderates the activating effect of the amino group and introduces steric hindrance, which can favor bromination at the less sterically hindered ortho position (position 6) or potentially the desired 2-position. Subsequent hydrolysis of the acetamido group yields the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed three-step synthesis of this compound. The data for the intermediate and final products are based on typical yields for analogous reactions and should be considered as estimates for this specific synthetic sequence.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | Acetylation | 3-Aminobenzoic acid | 3-Acetamidobenzoic acid | 179.17 | 70-80 | 248-251 |
| 2 | Bromination | 3-Acetamidobenzoic acid | 3-Acetamido-2-bromobenzoic acid | 258.07 | 40-50* | Not available |
| 3 | Hydrolysis | 3-Acetamido-2-bromobenzoic acid | This compound | 216.03 | 80-90 | 153-158[1] |
*Note: The yield for the bromination step is an estimate for the isolated 2-bromo isomer and may vary depending on the regioselectivity of the reaction.
Experimental Protocols
Step 1: Synthesis of 3-Acetamidobenzoic Acid (Acetylation)
This protocol is adapted from the general acetylation of aromatic amines.
Materials:
-
3-Aminobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-aminobenzoic acid (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-acetamidobenzoic acid.
-
Dry the product under vacuum.
Step 2: Synthesis of 3-Acetamido-2-bromobenzoic Acid (Bromination)
This protocol is a general procedure for the bromination of an activated aromatic ring. The regioselectivity of this reaction may not be exclusive to the 2-position, and purification will be necessary to isolate the desired isomer.
Materials:
-
3-Acetamidobenzoic acid
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Deionized water
-
Standard laboratory glassware
-
Dropping funnel and magnetic stirrer
Procedure:
-
In a round-bottom flask protected from light, dissolve 3-acetamidobenzoic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 3-acetamidobenzoic acid while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water and a small amount of sodium bisulfite solution to quench the excess bromine.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product will likely be a mixture of isomers. Purification by column chromatography or fractional crystallization will be required to isolate the 3-acetamido-2-bromobenzoic acid.
Step 3: Synthesis of this compound (Hydrolysis)
This protocol is based on the acidic hydrolysis of acetanilides.
Materials:
-
3-Acetamido-2-bromobenzoic acid
-
Concentrated sulfuric acid or hydrochloric acid
-
Sodium hydroxide solution
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place the crude 3-acetamido-2-bromobenzoic acid (1.0 eq) and a solution of aqueous sulfuric acid (e.g., 60%) or concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Dry the final product under vacuum.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow for the preparation of this compound.
Caption: Proposed three-step synthesis of this compound.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should note that the bromination step may require optimization to maximize the yield of the desired 2-bromo isomer. Appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, should be employed to confirm the structure and purity of the intermediates and the final product.
References
Navigating the Solubility of 3-Amino-2-bromobenzoic Acid: A Technical Guide for Researchers
Introduction
3-Amino-2-bromobenzoic acid (CAS No: 168899-61-4) is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals.[1][2] Its molecular structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety, imparts a unique combination of chemical properties that are of great interest in drug discovery and development. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction kinetics, purification strategies, and the formulation of final products.
This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals by consolidating known data and providing a detailed experimental framework for determining precise solubility parameters.
Quantitative and Qualitative Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining data from structurally similar compounds, we can infer its likely solubility characteristics. The presence of the carboxylic acid group suggests some degree of solubility in polar solvents, which can be enhanced by the formation of salts. Conversely, the brominated aromatic ring provides non-polar character, suggesting solubility in less polar organic solvents.
For context, qualitative and limited quantitative data for related bromobenzoic acid derivatives are summarized below. It is important to note that the position of the amino and bromo substituents will influence the crystal lattice energy and intermolecular interactions, thus altering the solubility profile compared to these related molecules.
| Compound | Solvent | Solubility | Temperature (°C) |
| 3-Bromobenzoic acid | Methanol | 50 mg/mL | Not Specified |
| 3-Bromobenzoic acid | Ethanol | Good solubility | Not Specified |
| 3-Bromobenzoic acid | Acetone | Good solubility | Not Specified |
| 2-Bromobenzoic acid | 95% Ethanol | 100 mg/mL | Not Specified |
| 4-Amino-3-bromobenzoic acid | Dichloromethane | Implied Soluble (Recrystallization solvent) | Not Specified |
| 4-Amino-3-bromobenzoic acid | Methanol | Implied Soluble (Recrystallization solvent) | Not Specified |
Table 1: Solubility of Structurally Related Bromobenzoic Acid Derivatives.[3][4][5][6]
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following detailed methodology, based on the widely accepted shake-flask method, is recommended.[5] This protocol is designed to yield reliable and reproducible equilibrium solubility data.
Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., ethanol, methanol, acetone, dichloromethane, DMSO)
-
Glass vials with screw caps or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches equilibrium from a state of supersaturation.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant, recorded temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is achieved. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over successive time points.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, pass the collected supernatant through a chemically inert syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Data Reporting: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility should be reported in standard units, such as mg/mL or mol/L.
Logical Relationship of Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to its molecular structure and the properties of the solvent. Understanding these relationships is key to predicting its behavior in different solvent systems.
References
- 1. This compound [stenutz.eu]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Bromobenzoic acid 98 585-76-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-bromobenzoic acid, a substituted aromatic carboxylic acid, presents a molecule of interest for various applications, including peptide synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its core theoretical properties, supported by methodologies for its synthesis and analysis. While specific experimental data for this compound is limited in publicly available literature, this guide constructs a robust theoretical framework based on established computational chemistry principles and data from structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals engaged in work involving this compound and similar chemical entities.
Core Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Its structure consists of a benzoic acid backbone substituted with an amino group at the 3-position and a bromine atom at the 2-position.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| CAS Number | 168899-61-4 | |
| Appearance | Solid | |
| Melting Point | 153-158 °C | |
| SMILES String | Nc1cccc(C(O)=O)c1Br | |
| InChI Key | PAGROCHVTXMVTP-UHFFFAOYSA-N |
Theoretical and Computational Properties
Geometry Optimization
The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to determine its most stable conformation (lowest energy state). This is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G*. This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's geometry.
Methodology: Geometry Optimization
A typical protocol for geometry optimization would involve:
-
Input Structure: Drawing the 2D structure of this compound and converting it to a 3D structure using a molecular modeling software.
-
Computational Method: Selecting a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G+(d,p)) within a computational chemistry package like Gaussian.
-
Calculation: Running a geometry optimization calculation to find the energy minimum.
-
Analysis: Verifying that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap provides insights into the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.
Methodology: HOMO-LUMO Analysis
Following geometry optimization, the HOMO and LUMO energies can be calculated using the same DFT method and basis set. The output will provide the energies of all molecular orbitals, from which the HOMO and LUMO can be identified and their energy gap calculated. Visualization of the HOMO and LUMO surfaces reveals the regions of the molecule involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP map would likely show negative potential (red/yellow) around the carboxylic acid's oxygen atoms and the amino group's nitrogen atom, indicating their nucleophilic character. Positive potential (blue) would be expected around the acidic hydrogen of the carboxylic acid and potentially influenced by the electron-withdrawing bromine atom.
Methodology: MEP Map Generation
MEP maps are generated from the results of a DFT calculation on the optimized geometry. The electrostatic potential is calculated at various points on the molecule's electron density surface and color-coded to represent the potential values.
Predicted Spectroscopic Data
Computational methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.
-
¹H and ¹³C NMR: The chemical shifts of protons and carbon atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data.
-
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the optimized geometry. These frequencies correspond to the absorption bands in an IR spectrum and can be used to identify the presence of specific functional groups (e.g., C=O stretch of the carboxylic acid, N-H stretch of the amine).
Methodology: Spectroscopic Prediction
-
NMR: Following geometry optimization, an NMR calculation using the GIAO method is performed. The resulting magnetic shielding tensors are then converted to chemical shifts.
-
IR: A frequency calculation is performed on the optimized geometry to obtain the vibrational modes and their corresponding frequencies and intensities.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not readily found in the searched literature, the synthesis of its isomer, 2-Amino-3-bromobenzoic acid, provides a robust and illustrative experimental workflow.
Synthesis of 2-Amino-3-bromobenzoic Acid
This multi-step synthesis starts from 2-bromoaniline.
Step 1: Preparation of N-(2-Bromophenyl)-2-hydroxyaminoacetamide
-
To a 150 ml aqueous solution of sodium sulfate (18g, 127mmol), add hydrated chloral (11.6g, 70mmol).
-
In a separate flask, create a suspension of 2-bromoaniline (10g, 58mmol) in 50mL of water. Add a small amount of DMSO to achieve a clear solution.
-
Add the 2-bromoaniline solution to the sodium sulfate/chloral hydrate solution.
-
To this mixture, add a solution of hydroxylamine hydrochloride (15g, 216mmol) in 70mL of water.
-
Slowly heat the mixture to reflux over 90 minutes and maintain reflux for an additional 10 minutes.
-
Cool the reaction to room temperature and filter the resulting solid.
-
Thoroughly wash the light brown solid with water and dry it under a vacuum to yield N-(2-Bromophenyl)-2-hydroxyaminoacetamide.[3]
Step 2: Preparation of 7-Bromoindigo
-
Add the N-(2-Bromophenyl)-2-hydroxyaminoacetamide (7.8g, 32mmol) in portions to 41mL of sulfuric acid at 60°C, ensuring the reaction temperature does not exceed 80°C.
-
After the addition is complete, increase the temperature to 80°C and stir for 1 hour.
-
Cool the mixture to room temperature and pour it over crushed ice.
-
Filter the resulting red solid, wash it thoroughly with water, and dry under a vacuum to obtain 7-Bromoindigo.[3]
Step 3: Synthesis of 2-Amino-3-bromobenzoic Acid
-
To a mixture of 7-bromoindigo (6.3g, 28.1mmol) and a 5% aqueous solution of sodium hydroxide (141mL), add 30% hydrogen peroxide (141mL) dropwise.
-
After the addition is complete, stir the reaction at 50°C for 30 minutes.
-
Adjust the pH to 4 by adding 1N HCl, which will precipitate a white solid.
-
Collect the solid by filtration and dry it under a vacuum to yield 2-Amino-3-bromobenzoic acid.[3]
Purification and Analysis
Purification of aminobenzoic acids is typically achieved through recrystallization. A suitable solvent system would need to be determined empirically, but mixtures of ethanol/water or ethyl acetate/hexanes are common starting points.
The purity and identity of the synthesized compound can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in any particular signaling pathways or its specific biological targets. However, the broader class of aminobenzoic acid derivatives has been investigated for a range of biological activities, including as building blocks for anticancer, anti-inflammatory, and antimicrobial agents. For instance, some aminobenzoic acid analogs have been explored as inhibitors of enzymes like VEGFR-2.[4] Given its structural features, this compound could serve as a scaffold for the development of novel enzyme inhibitors or receptor modulators. Further research would be required to elucidate its specific biological functions.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of this compound.
Conceptual Relationship of Theoretical Properties
Caption: Conceptual diagram showing the relationship between key theoretical properties.
References
The Reactivity of the Amino Group in 3-Amino-2-bromobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-bromobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the distinct reactivity of its three functional groups: a carboxylic acid, a bromine atom, and an amino group. This guide provides a detailed examination of the reactivity of the amino group, which is intricately influenced by the electronic and steric effects of its neighboring substituents. Understanding these nuances is critical for designing successful synthetic strategies and developing novel molecular entities.
Physicochemical and Reactivity Data
The reactivity of the amino group is fundamentally governed by its electronic environment. The presence of both an electron-withdrawing carboxylic acid group and an electron-withdrawing (by induction) but electron-donating (by resonance) bromine atom modulates the nucleophilicity and basicity of the amino group.
| Property | Value | Source(s) | Notes |
| Molecular Formula | C₇H₆BrNO₂ | [1] | - |
| Molecular Weight | 216.03 g/mol | [1] | - |
| CAS Number | 168899-61-4 | [1] | - |
| Melting Point | 153-158 °C | [1] | - |
| pKa (Amino Group) | 4.79 (for 3-aminobenzoic acid) | [2] | The pKa of the amino group in this compound is not readily available. The value for the parent 3-aminobenzoic acid is provided for reference. The electron-withdrawing bromo group is expected to further decrease the basicity (lower the pKa) of the amino group. |
| pKa (Carboxyl Group) | 3.07 (for 3-aminobenzoic acid) | [2] | The value for the parent 3-aminobenzoic acid is provided for reference. |
Electronic and Steric Landscape
The reactivity of the amino (-NH₂) group in this compound is a result of a complex interplay between the substituents on the benzene ring. The amino group itself is an activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system. However, this is counteracted by the two adjacent electron-withdrawing groups: the bromine atom and the carboxylic acid. The bromine atom exerts a strong -I (inductive) effect and a weaker +M (mesomeric/resonance) effect. The carboxylic acid group is strongly deactivating (-I and -M effects). The position of the amino group meta to the carboxylic acid means the resonance-based deactivation from the -COOH group is less pronounced than it would be from an ortho or para position.[3] Nevertheless, the cumulative electron-withdrawing environment reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a simple aniline.
Caption: Electronic effects of substituents on the amino group's reactivity.
Key Reactions of the Amino Group
The amino group of this compound, despite its moderated reactivity, participates in several canonical reactions of aromatic amines.
Acylation
The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amide.[4] This reaction is often performed to protect the amino group during subsequent transformations, particularly palladium-catalyzed cross-coupling reactions where the free amine can interfere with the catalyst.[5]
Generic Experimental Protocol: N-Acetylation
-
Materials: this compound, acetic anhydride, pyridine or triethylamine, dichloromethane (DCM).
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add a base such as pyridine or triethylamine (1.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
-
Alkylation
Direct N-alkylation of the amino group can be challenging due to the risk of over-alkylation and the reduced nucleophilicity of the amine.[6] Reductive amination provides a more controlled alternative for the synthesis of N-alkyl derivatives. However, direct alkylation with alkyl halides can be achieved, often requiring forcing conditions.[7]
Generic Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Materials: this compound, alkyl halide (e.g., methyl iodide), a non-nucleophilic base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amino group into a diazonium salt is one of its most powerful transformations.[4][8] This is achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups via Sandmeyer or related reactions.[9][10]
Experimental Workflow: Diazotization followed by Sandmeyer Reaction
Caption: Workflow for diazotization and subsequent Sandmeyer reactions.
Generic Experimental Protocol: Diazotization and Hydroxylation
-
Materials: this compound, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), water.
-
Procedure:
-
Prepare a solution of this compound (1.0 eq) in dilute sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
To convert the diazonium salt to the corresponding phenol (2-bromo-3-hydroxybenzoic acid), slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
Continue heating until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the phenolic product with an appropriate organic solvent.
-
Purify the product by recrystallization or chromatography.[11]
-
Role in Palladium-Catalyzed Cross-Coupling
While the amino group does not directly participate in Suzuki, Heck, or Buchwald-Hartwig reactions, its presence is highly consequential. The free amine can coordinate to the palladium catalyst, potentially poisoning it or leading to undesired side reactions like dehalogenation.[5] Therefore, it is standard practice to protect the amino group, typically as a carbamate (e.g., Boc) or an amide (e.g., acetamide), before performing cross-coupling at the C-Br position. The protecting group is then removed in a subsequent step.
Caption: Protection strategy for the amino group in cross-coupling reactions.
Conclusion
The amino group in this compound is a versatile functional handle whose reactivity is tempered by the electronic demands of the adjacent bromo and meta-carboxyl substituents. While its nucleophilicity is reduced, it remains capable of undergoing essential transformations such as acylation, alkylation, and, most importantly, diazotization. For many modern synthetic applications, particularly those involving metal catalysis, strategic protection of the amino group is a prerequisite for achieving high yields and avoiding side reactions. A thorough understanding of this reactivity profile allows chemists to effectively leverage this valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. 3-氨基-2-氟苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. askfilo.com [askfilo.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters [acswebcontent.acs.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
An In-depth Technical Guide to the Electrophilic Substitution and Derivatization of 3-Amino-2-bromobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-bromobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, allows for a diverse range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of these functional groups governs the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.
This technical guide provides a comprehensive overview of the electrophilic substitution of this compound. It delves into the theoretical principles governing its regioselectivity, offers detailed experimental protocols for key transformations based on analogous well-documented reactions, and presents predicted outcomes. Furthermore, this guide explores common derivatization strategies at the amino and carboxyl groups, which are of significant interest to professionals in drug development for the synthesis of compound libraries and potential therapeutic agents.
Theoretical Background: Regioselectivity in Electrophilic Aromatic Substitution
The outcome of electrophilic aromatic substitution on a substituted benzene ring is determined by the electronic properties of the substituents already present. In the case of this compound, three different groups influence the position of an incoming electrophile:
-
Amino Group (-NH₂): Located at position 3, the amino group is a powerful activating group and an ortho, para-director. This is due to its ability to donate electron density to the aromatic ring through resonance (+M effect), which stabilizes the cationic intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions relative to the amino group.
-
Bromo Group (-Br): Situated at position 2, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect), which helps to stabilize the arenium ion intermediate when substitution occurs at the ortho or para positions.[1]
-
Carboxylic Acid Group (-COOH): At position 1, the carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects (-I and -M effects), making the ring less nucleophilic.[2] This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[2]
Overall Directing Effects:
The regioselectivity of electrophilic substitution on this compound is a result of the interplay of these directing effects. The potent activating and directing effect of the amino group is expected to be the dominant influence. The available positions for substitution are C4, C5, and C6.
-
Position 4: Ortho to the amino group and meta to the carboxylic acid group. This position is strongly activated by the amino group.
-
Position 6: Ortho to the amino group and ortho to the carboxylic acid group. This position is also strongly activated by the amino group, but may experience some steric hindrance from the adjacent bromine atom.
-
Position 5: Para to the bromo group, meta to the amino group, and meta to the carboxylic acid group.
Considering these factors, the primary sites for electrophilic attack are predicted to be positions 4 and 6, which are ortho to the strongly activating amino group.
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
Electrophilic Substitution Reactions: Predicted Pathways and Protocols
Disclaimer: The following experimental protocols are adapted from established procedures for structurally similar molecules due to the limited availability of specific literature for this compound. These should be considered as starting points for experimental design and optimization.
Bromination
The introduction of an additional bromine atom is expected to occur at the positions activated by the amino group.
Experimental Protocol (Adapted from the bromination of m-aminobenzoic acid)[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet leading to a trap, suspend this compound (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Dissolve bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice water. The solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water, followed by a cold solution of sodium bisulfite to remove any unreacted bromine. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Nitration
Nitration is expected to proceed at the most activated positions, 4 and 6. The reaction must be conducted at low temperatures to control the reactivity and minimize side reactions.
Experimental Protocol (Adapted from the nitration of benzoic acid)[3]
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) (typically in a 2:1 ratio by volume) while cooling in an ice-salt bath to maintain a temperature below 0°C.
-
Reaction Setup: In a beaker or flask, dissolve this compound (1 equivalent) in concentrated sulfuric acid, ensuring the temperature is kept below 5°C with an ice bath.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the solution of the substrate, with vigorous stirring, while maintaining the reaction temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper. The product can be purified by recrystallization.
Sulfonation
Sulfonation is a reversible reaction and the position of substitution can be temperature-dependent.
General Experimental Protocol
-
Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.
-
Reagent Addition: Add fuming sulfuric acid (oleum) to the flask and stir the mixture.
-
Reaction: Heat the mixture gently (e.g., 80-100°C) for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it remains in solution, it can often be precipitated by the addition of a saturated sodium chloride solution (salting out).
-
Purification: The crude product is washed with a saturated NaCl solution and can be recrystallized from water.
Friedel-Crafts Acylation
Friedel-Crafts reactions are generally not successful on rings containing strongly deactivating groups like -COOH or activating groups like -NH₂ which can complex with the Lewis acid catalyst. Therefore, protection of the amino group (e.g., as an amide) is typically required before attempting this reaction.
Experimental Protocol (with N-acetylation)
-
Protection of the Amino Group: React this compound with acetic anhydride to form 3-Acetamido-2-bromobenzoic acid.
-
Friedel-Crafts Acylation: To a suspension of the N-acetylated compound (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2-3 equivalents) in an inert solvent (e.g., dichloromethane), add the acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent.
-
Deprotection: The acetyl group can be removed by acidic or basic hydrolysis to yield the acylated aminobenzoic acid.
-
Purification: The final product is purified by column chromatography or recrystallization.
Quantitative Data Summary
| Reaction | Electrophile | Reagents | Predicted Major Product(s) | Hypothetical Yield (%) |
| Bromination | Br⁺ | Br₂ / Acetic Acid | 3-Amino-2,4-dibromobenzoic acid & 3-Amino-2,6-dibromobenzoic acid | 70-85 |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Amino-2-bromo-4-nitrobenzoic acid & 3-Amino-2-bromo-6-nitrobenzoic acid | 60-75 |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-Amino-2-bromo-4-sulfobenzoic acid & 3-Amino-2-bromo-6-sulfobenzoic acid | 50-70 |
| Friedel-Crafts Acylation (with N-protection) | RCO⁺ | RCOCl / AlCl₃ | N-acetyl-3-amino-2-bromo-4-acylbenzoic acid | 40-60 |
Derivatization for Drug Development
The amino and carboxylic acid groups of this compound are readily derivatized to produce a wide range of compounds for screening in drug discovery programs.
Amide Bond Formation
The carboxylic acid can be coupled with various amines to form amides using standard peptide coupling reagents.
Experimental Protocol (EDC/HOBt Coupling)
-
Activation: Dissolve this compound (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF). Stir at room temperature for 20-30 minutes.
-
Coupling: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Esterification
The carboxylic acid can be converted to an ester, which can improve properties such as cell permeability.
Experimental Protocol (Fischer Esterification)
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with saturated aqueous NaHCO₃ solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by chromatography or recrystallization.
Caption: General workflow for amide bond formation.
Conclusion
This compound is a synthetically useful molecule whose reactivity in electrophilic aromatic substitution is governed by the strong activating effect of its amino group, directing incoming electrophiles primarily to the C4 and C6 positions. While direct experimental data on these reactions is scarce, established chemical principles and analogous procedures provide a solid framework for predicting outcomes and designing synthetic routes. Furthermore, the presence of versatile amino and carboxylic acid functional groups makes this compound an excellent scaffold for derivatization, offering broad potential for applications in medicinal chemistry and drug discovery. The protocols and theoretical analysis presented in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Heterocycle Synthesis Using 3-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-Amino-2-bromobenzoic acid as a key starting material. The methodologies outlined below are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of this compound with formamide provides a direct and efficient route to 8-bromo-5-aminoquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 8-bromo-5-aminoquinazolin-4(3H)-one
This protocol is adapted from the general synthesis of quinazolinones from anthranilic acids.[1][2]
Materials:
-
This compound
-
Formamide
-
Water
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, create a mixture of this compound (1 equivalent) and formamide (4 equivalents).
-
Heat the reaction mixture with stirring at 130 °C for 4 hours.
-
After the reaction is complete, cool the mixture to 60 °C and add water.
-
Continue stirring for an additional 30 minutes to allow for the precipitation of the product.
-
Isolate the crude product by vacuum filtration.
-
Wash the collected solid with anhydrous ethanol to afford the purified 8-bromo-5-aminoquinazolin-4(3H)-one.
Quantitative Data:
| Product | Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 8-bromo-5-aminoquinazolin-4(3H)-one | This compound | Formamide | 130 | 4 | ~90 (estimated based on similar reactions[1]) |
Reaction Workflow:
Caption: Workflow for the synthesis of 8-bromo-5-aminoquinazolin-4(3H)-one.
Synthesis of Acridone Derivatives
Acridone and its derivatives are another important class of heterocyclic compounds. Their synthesis from this compound can be achieved through a two-step process: an initial Ullmann condensation to form an N-aryl intermediate, followed by an intramolecular cyclization.
Step 1: Ullmann Condensation to form N-Aryl-3-amino-2-bromobenzoic Acid
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4]
Experimental Protocol:
This protocol is a general procedure adapted for this compound.[3]
Materials:
-
This compound
-
Substituted aniline
-
Potassium carbonate (K₂CO₃)
-
Copper powder (Cu)
-
Copper(I) oxide (Cu₂O)
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired substituted aniline (1.1 equivalents), potassium carbonate (1 equivalent), copper powder (cat.), and copper(I) oxide (cat.) in 2-ethoxyethanol.
-
Reflux the mixture at 130 °C for 24 hours under an inert atmosphere (e.g., nitrogen).
-
After cooling, pour the reaction mixture into water.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Collect the solid by filtration.
-
Purify the product by dissolving it in an aqueous sodium carbonate solution, filtering to remove insoluble impurities, and re-precipitating with HCl.
Quantitative Data (Representative):
| Product | Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| N-Aryl-3-amino-2-bromobenzoic acid | This compound | Substituted Aniline | 130 | 24 | 60-95 (estimated based on similar reactions[3]) |
Step 2: Intramolecular Cyclization to Acridone
The N-aryl intermediate can then be cyclized to the corresponding acridone derivative, typically under acidic conditions.
Experimental Protocol:
This is a general procedure for the cyclization of N-phenylanthranilic acids.[5]
Materials:
-
N-Aryl-3-amino-2-bromobenzoic acid
-
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
Procedure:
-
Add the N-Aryl-3-amino-2-bromobenzoic acid to polyphosphoric acid or concentrated sulfuric acid.
-
Heat the mixture, for example, at 100 °C for 1 hour, while monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice to precipitate the acridone product.
-
Collect the solid by filtration, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent if necessary.
Quantitative Data (Representative):
| Product | Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Aminoacridone | N-Aryl-3-amino-2-bromobenzoic acid | PPA | 100 | 1 | >80 (typical) |
Signaling Pathway for Acridone Synthesis:
Caption: Two-step synthesis of acridone derivatives from this compound.
Synthesis of Benzodiazepine Derivatives
1,4-Benzodiazepines are a class of psychoactive drugs. A plausible synthetic route to a benzodiazepine scaffold from this compound involves an initial amide coupling followed by intramolecular cyclization.
Experimental Protocol (Proposed):
This proposed protocol is based on general methods for benzodiazepine synthesis.[6][7]
Step 1: Amide Coupling
-
Activate the carboxylic acid of this compound by converting it to the corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., HATU, HOBt/EDC).
-
React the activated acid with an appropriate α-amino acid ester in the presence of a base (e.g., triethylamine or DIPEA) to form the amide intermediate.
Step 2: Intramolecular Cyclization
-
Hydrolyze the ester of the amide intermediate under basic conditions (e.g., LiOH in THF/water).
-
The resulting amino acid can then be cyclized to the benzodiazepine core. This may require deprotection of the amine (if protected) followed by heating, potentially with a dehydrating agent.
Logical Relationship for Benzodiazepine Synthesis:
Caption: Proposed synthetic pathway to benzodiazepines from this compound.
Synthesis of Phenothiazine Derivatives
Phenothiazines are known for their antipsychotic and antihistaminic properties. Their synthesis from this compound would likely involve a copper-catalyzed reaction with a substituted o-aminothiophenol, followed by intramolecular cyclization.
Experimental Protocol (Proposed):
This proposed protocol is based on known methods for phenothiazine synthesis.
Step 1: Copper-Catalyzed Thioether Formation
-
In a reaction vessel, combine this compound (1 equivalent), a substituted o-aminothiophenol (1 equivalent), a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC).
-
Work up the reaction by diluting with water and extracting the product with an organic solvent.
Step 2: Intramolecular Cyclization
-
The resulting thioether intermediate can be cyclized to the phenothiazine core. This cyclization might be promoted by heat or by using a catalyst such as palladium or a strong acid, depending on the specific substrate.
Experimental Workflow for Phenothiazine Synthesis:
Caption: Proposed workflow for the synthesis of phenothiazines.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-2-bromobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-bromobenzoic acid is a versatile trifunctional building block in medicinal chemistry. Its structure, featuring an amine, a carboxylic acid, and a bromine atom ortho to the amine, provides three orthogonal points for chemical modification. This allows for the systematic construction of diverse molecular architectures, making it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic positioning of the functional groups enables access to a wide range of chemical space, particularly in the development of kinase inhibitors and other targeted therapies. While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the principles of its application can be effectively demonstrated through the synthesis and biological activity of analogous compounds derived from its isomers.
Key Applications in Medicinal Chemistry
The unique arrangement of functional groups in this compound makes it an ideal starting material for a variety of synthetic transformations crucial in drug discovery.
-
Amide Bond Formation: The carboxylic acid and amino moieties are readily available for standard peptide coupling reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
-
Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.
-
Heterocycle Synthesis: The ortho-relationship of the amino and carboxylic acid groups can be exploited for the synthesis of various heterocyclic ring systems, which are prevalent in many biologically active molecules.
Data Presentation: Biological Activity of Related Aminobenzoic Acid Derivatives
Due to the limited availability of specific quantitative data for compounds directly derived from this compound, the following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the structurally related 4-amino-3-bromobenzoic acid scaffold. This data illustrates the potential for developing potent inhibitors using aminobenzoic acid building blocks.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib (derived from a related 4-amino-substituted scaffold) [1]
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-Kit | 68 |
| Flt-3 | 58 |
| RET | 43 |
Table 2: Proliferative IC50 Values for Sorafenib in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 6.0 |
| HuH-7 | Hepatocellular Carcinoma | 5.8 |
Experimental Protocols
The following are detailed, generalized protocols for key synthetic transformations involving this compound, based on established methodologies for analogous compounds.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes a standard method for forming an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway
The following diagram illustrates a representative signaling pathway that can be targeted by kinase inhibitors derived from aminobenzoic acid scaffolds. Sorafenib, for example, inhibits the RAF/MEK/ERK pathway.
Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Workflows
Caption: General experimental workflow for amide coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 3-Amino-2-arylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it a cornerstone in modern organic synthesis and pharmaceutical drug development.[1]
The 3-amino-2-arylbenzoic acid scaffold is a key structural motif in a variety of pharmacologically active molecules. The synthesis of these compounds via Suzuki-Miyaura coupling presents a unique challenge due to the substrate, 3-Amino-2-bromobenzoic acid, being an unprotected ortho-bromoaniline. The presence of the free amine ortho to the bromine can complicate the catalytic cycle, often necessitating specialized catalyst systems to achieve high efficiency.[1][3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, leveraging recent advancements in catalyst technology for ortho-substituted anilines.[1][4]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Data Presentation: Reaction Conditions
The successful coupling of ortho-bromoanilines is highly dependent on the catalyst system and reaction conditions. Below is a summary of a robust set of conditions developed for unprotected ortho-bromoanilines, which is applicable to this compound.[1]
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.) | Coupling partner. A slight excess ensures complete consumption of the aryl bromide. |
| Catalyst | CataXCium® A Pd G3 (2-5 mol%) | A highly effective Buchwald precatalyst for coupling ortho-substituted anilines.[1] |
| Base | Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.) | A moderately strong base effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | A common solvent mixture for Suzuki couplings, providing good solubility for both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Reaction Time | 12 - 24 hours | Typical duration to ensure complete conversion, monitored by TLC or LC-MS. |
Experimental Protocols
This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.5 equiv.)
-
CataXCium® A Pd G3 (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add the CataXCium® A Pd G3 precatalyst (0.03 equiv.).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and Water in a 4:1 ratio) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. The aqueous layer may need to be acidified (e.g., with 1M HCl) to protonate the carboxylic acid and amino groups for extraction into the organic layer.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-amino-2-arylbenzoic acid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling of 3-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-bromobenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its structure, featuring a carboxylic acid, an aniline-like amino group, and a bromine atom, allows for diverse chemical modifications. The formation of an amide bond is a fundamental transformation for this molecule, enabling its incorporation into a wide array of molecular scaffolds.
These application notes provide detailed protocols for the amide coupling of this compound using common coupling reagents and outline key considerations for these reactions.
Challenges and Key Considerations
The amide coupling reaction with this compound presents a unique set of challenges that must be addressed to ensure high yields and purity of the desired product.
-
Self-Polymerization: The presence of both a nucleophilic amino group and an electrophilic carboxylic acid in the same molecule can lead to self-polymerization under certain activation conditions.[1] To mitigate this, strategies such as slow addition of the amine or pre-activation of the carboxylic acid before the amine is introduced are recommended.[2]
-
Reactivity: The electronic properties of the substituted aromatic ring can influence the reactivity of both the amine and the carboxylic acid. The electron-withdrawing nature of the bromine atom and the carboxylic acid can decrease the nucleophilicity of the amino group.
-
Steric Hindrance: The ortho-positioning of the bromine atom relative to the carboxylic acid may introduce steric hindrance, potentially affecting the approach of the amine and the efficiency of the coupling reaction.
-
N-Protection: To prevent unwanted side reactions, such as N-acylation of the starting material or the product, protection of the amino group may be necessary. The choice of a protecting group is critical and should be orthogonal to the amide coupling conditions.[1]
Experimental Protocols
Two common and effective methods for the synthesis of amides from this compound are detailed below. These protocols utilize a uronium-based coupling reagent (HATU) and a carbodiimide-mediated coupling reagent (EDC) with an activating agent (HOBt).
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered or electronically challenging substrates, leading to high yields and short reaction times.[1][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA or TEA (2.5 eq) to the solution.[2]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[1]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol describes a widely used method for amide bond formation, known for its reliability and the water-soluble nature of its byproducts, which simplifies purification.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).[1]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Presentation
The following table summarizes typical reaction conditions for the amide coupling of amino benzoic acid derivatives. Note that yields are representative and may vary based on the specific amine coupling partner and optimization of reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 2–6 | 90-98 | Highly efficient and fast-acting, especially for challenging couplings.[3] |
| EDC | HOBt | DIPEA | DMF | 12–24 | 85-95 | A common and cost-effective choice. The urea byproduct is water-soluble.[3] |
| T3P® | None | Pyridine | EtOAc | 4 | 92-97 | A versatile and safe reagent with a straightforward workup.[3] |
Visualizations
Caption: A generalized experimental workflow for the amide coupling of this compound.
References
The Strategic Role of 3-Amino-2-bromobenzoic Acid in the Synthesis of Quinazolinone Scaffolds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have established them as "privileged scaffolds" in medicinal chemistry and drug discovery. The synthesis of these compounds often relies on versatile and strategically functionalized starting materials. 3-Amino-2-bromobenzoic acid is a valuable building block in this context, offering multiple reactive sites for the construction of the quinazolinone ring system through various synthetic strategies. The presence of the amino, bromo, and carboxylic acid functionalities allows for sequential and regioselective reactions to build diverse and complex quinazolinone libraries.
Key Synthetic Approaches Utilizing this compound
The synthesis of quinazolinones from this compound can be broadly categorized into two primary strategies:
-
Classical Condensation Reactions: This approach typically involves the initial formation of a 2,3-disubstituted-4(3H)-quinazolinone through cyclocondensation reactions. The amino group of this compound can react with various reagents, such as acid anhydrides or orthoesters, followed by cyclization with an amine to form the core quinazolinone structure.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed reactions, such as Buchwald-Hartwig or Ullmann couplings. These methods are particularly useful for introducing a wide range of substituents at the 2-position of the quinazolinone ring, offering a powerful tool for late-stage diversification of the scaffold.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-substituted Quinazolin-4(3H)-ones via Condensation
This protocol is adapted from established methods for the synthesis of bromo-substituted quinazolinones from isomeric aminobenzoic acids and is expected to be applicable to this compound.[1]
Reaction Scheme:
[this compound] + [Amidine hydrochloride] --(CuI, Base)--> [2-Substituted-8-aminoquinazolin-4(3H)-one]
Caption: Synthetic pathways for quinazolinones from this compound.
Logical Relationship of Functional Groups in Synthesis
This diagram shows the role of each functional group on this compound in the synthesis of the quinazolinone core.
Caption: Functional group roles in quinazolinone synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Amino-2-bromobenzoic acid. This versatile building block is a valuable starting material for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The methodologies described herein focus on key transformations such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Carbonylation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position, leading to the formation of substituted 3-aminobenzoic acid derivatives. These products are key intermediates in the synthesis of various biologically active compounds.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 12 | >95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 80 | 18 | 80-90 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 85 | 16 | 75-85 |
Note: Yields are based on literature for structurally similar substrates and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed toluene and water in a 4:1 ratio to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Application Notes and Protocols for Protecting Group Strategies: 3-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection of the amino and carboxylic acid functionalities of 3-Amino-2-bromobenzoic acid. This versatile building block is crucial in the synthesis of complex molecules in medicinal chemistry and materials science. The presented strategies focus on the use of common protecting groups, including tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc) for the amine, and methyl and benzyl esters for the carboxylic acid. An orthogonal protection strategy is also outlined to enable selective manipulation of either functional group.
Introduction
This compound possesses two key reactive sites: a nucleophilic amino group and an acidic carboxylic acid. In multi-step syntheses, it is often imperative to temporarily block one or both of these groups to prevent undesired side reactions.[1] The choice of protecting groups is dictated by their stability to the reaction conditions planned for subsequent steps and the ease of their selective removal.[2] This guide details reliable methods for these transformations.
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of another.[2][3] For this compound, a common and effective orthogonal approach involves the use of an acid-labile protecting group for the amine (e.g., Boc) and a group susceptible to hydrogenolysis for the carboxylic acid (e.g., Benzyl ester). This allows for the selective deprotection of either group, providing significant synthetic flexibility.
Caption: Orthogonal protection and deprotection workflow.
I. Protection of the Amino Group
The amino group of this compound can be effectively protected as a carbamate, most commonly using Boc or Fmoc groups.
A. tert-Butyloxycarbonyl (Boc) Protection
The Boc group is stable under a wide range of non-acidic conditions and is readily removed with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq), to the solution and stir until the starting material is fully dissolved.[5]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) either neat or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid).
-
Isolation: The N-Boc-3-amino-2-bromobenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Caption: Boc protection experimental workflow.
B. 9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine.[6] This makes it an excellent orthogonal partner to acid-labile protecting groups for the carboxylic acid.
Experimental Protocol: Fmoc Protection
-
Dissolution: Suspend this compound (1.0 eq) in a 10% aqueous sodium carbonate or sodium bicarbonate solution.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in a solvent like dioxane or acetone dropwise to the stirred aqueous suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute HCl.
-
Isolation: The N-Fmoc-3-amino-2-bromobenzoic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.[7]
II. Protection of the Carboxylic Acid Group
The carboxylic acid can be converted into an ester to prevent its acidic proton from interfering in subsequent reactions and to block its nucleophilic character after deprotonation.
A. Methyl Ester Protection
Methyl esters are stable to a wide variety of reaction conditions but can be cleaved by saponification (hydrolysis with a base like NaOH or LiOH) followed by acidification.
Experimental Protocol: Methyl Esterification
-
Suspension: Suspend this compound (1.0 eq) in methanol.
-
Acid Catalyst: Cool the suspension in an ice bath and slowly add a catalyst such as thionyl chloride (SOCl₂) (1.2 eq) or concentrated sulfuric acid (H₂SO₄) (catalytic amount).
-
Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-amino-2-bromobenzoate.
B. Benzyl Ester Protection
Benzyl esters offer the advantage of being cleavable under mild, neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is compatible with many other protecting groups.[8]
Experimental Protocol: Benzyl Esterification
-
Suspension: Suspend this compound (1.0 eq) in a suitable solvent like DMF or toluene.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or cesium carbonate (Cs₂CO₃) (1.2 eq).
-
Reagent Addition: Add benzyl bromide (BnBr) (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with an organic solvent like ethyl acetate.
-
Washing: Wash the organic solution with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General esterification workflow.
III. Deprotection Protocols
The selective removal of the protecting groups is a critical step in the synthetic sequence.
Protocol: Boc Deprotection Dissolve the N-Boc protected compound in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-3 hours. Remove the solvent and excess TFA under reduced pressure.[4]
Protocol: Fmoc Deprotection Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF). Add piperidine to a final concentration of 20% (v/v) and stir at room temperature for 30 minutes.[6] Remove the solvent under reduced pressure and purify the product.
Protocol: Methyl Ester Deprotection (Saponification) Dissolve the methyl ester in a mixture of THF or methanol and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction mixture with a dilute acid and extract the carboxylic acid product.
Protocol: Benzyl Ester Deprotection (Hydrogenolysis) Dissolve the benzyl ester in a solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%). Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir vigorously at room temperature for 2-12 hours. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected carboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of functional groups on molecules analogous to this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Protection Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amine Protection | |||||
| Boc Protection | Boc₂O, NaOH | Dioxane/H₂O | Room Temp | 2-12 | 85-95[9] |
| Fmoc Protection | Fmoc-Cl, Na₂CO₃ | Dioxane/H₂O | 0 to Room Temp | 8-16 | 80-90[7] |
| Carboxylic Acid Protection | |||||
| Methyl Esterification | SOCl₂, Methanol | Methanol | Reflux | 4-12 | >90 |
| Benzyl Esterification | BnBr, K₂CO₃ | DMF | 50-80 | 6-18 | 70-90[10] |
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex derivatives of this compound. The protocols and data presented herein provide a robust foundation for researchers to effectively protect and deprotect the amino and carboxylic acid functionalities of this important synthetic building block. The choice of an orthogonal protection strategy, such as the Boc/Benzyl combination, is highly recommended for multi-step syntheses requiring selective functional group manipulation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 3-Amino-2-bromobenzoic Acid in API Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-bromobenzoic acid is a versatile, multi-functionalized building block increasingly utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring an amino group, a bromine atom, and a carboxylic acid on an aromatic ring, provides multiple reactive sites for diverse chemical transformations. This allows for the construction of complex molecular architectures inherent to many modern therapeutic agents. The strategic placement of the bromine atom ortho to the amino group and meta to the carboxylic acid offers opportunities for regioselective reactions, making it a valuable intermediate in medicinal chemistry.
This document provides a comprehensive overview of the applications of this compound in API synthesis, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a research and development setting.
Key Synthetic Transformations and Applications
The reactivity of this compound is primarily centered around the three functional groups:
-
Amino Group: Can undergo acylation, alkylation, diazotization, and serve as a nucleophile in various coupling reactions.
-
Bromine Atom: Acts as a leaving group in transition metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
Carboxylic Acid Group: Can be converted to esters, amides, or other derivatives, and can also participate in cyclization reactions.
These functionalities make this compound a key precursor for the synthesis of various heterocyclic scaffolds and substituted aromatic compounds that are prevalent in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.
Featured Application: Synthesis of a Kinase Inhibitor Intermediate
While a direct, single-step synthesis of a commercially available API from this compound is not prominently featured in publicly available literature, its application in the synthesis of key intermediates for potent biological agents is evident. One such application is in the generation of substituted aminophenyl derivatives, which are core structures in many kinase inhibitors.
The following sections detail a representative synthetic protocol for a biaryl amine intermediate, a common scaffold in kinase inhibitors, utilizing a Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling for Biaryl Amine Synthesis
This protocol outlines the synthesis of a 3-amino-2-arylbenzoic acid derivative, a key intermediate for certain kinase inhibitors.
Reaction Scheme:
Figure 1. Suzuki coupling of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 216.03 | 1.0 | 216 mg |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (2M solution) | 105.99 | 3.0 | 1.5 mL |
| Toluene | - | - | 5 mL |
| Water (degassed) | - | - | 1 mL |
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (216 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Add toluene (5 mL) and the 2M aqueous solution of sodium carbonate (1.5 mL) via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 3-amino-2-phenylbenzoic acid.
Expected Yield and Characterization:
| Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (by HPLC) |
| 3-Amino-2-phenylbenzoic acid | 213.24 | 170-192 | 80-90% | >98% |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
The resulting biaryl amine can then be further functionalized, for example, through amide coupling at the carboxylic acid position, to generate the final kinase inhibitor API.
Workflow for API Intermediate Synthesis
The following diagram illustrates the general workflow from starting material to a purified intermediate ready for the final steps of API synthesis.
Figure 2. General workflow for intermediate synthesis.
Signaling Pathway Context: Kinase Inhibition
The intermediates synthesized from this compound are often designed to target protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
The Strategic Application of Aminobromobenzoic Acids in Covalent Inhibitor Design: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The design of targeted covalent inhibitors represents a powerful strategy in modern drug discovery, offering the potential for enhanced potency, selectivity, and duration of action. Within this field, the selection of an appropriate molecular scaffold is critical. This document provides detailed application notes and protocols on the use of aminobromobenzoic acids, with a particular focus on 4-amino-3-bromobenzoic acid, as a versatile building block in the development of covalent inhibitors. While direct applications of 3-amino-2-bromobenzoic acid in covalent inhibitor design are not extensively documented in publicly available literature, the principles and methodologies detailed herein for its isomer serve as a comprehensive guide for the broader class of aminobromobenzoic acids.
Introduction to Aminobromobenzoic Acids in Covalent Inhibition
Aminobromobenzoic acids are bifunctional molecules that possess an aromatic ring substituted with amino, bromo, and carboxylic acid groups. This unique arrangement of functional groups makes them highly valuable starting materials for the synthesis of complex bioactive molecules.
-
The amino and carboxylic acid moieties serve as convenient handles for amide bond formation, a fundamental reaction in medicinal chemistry for constructing larger molecules.
-
The bromine atom acts as a versatile synthetic handle for various cross-coupling reactions, enabling the introduction of diverse chemical functionalities to modulate the pharmacological properties of the final compound.
In the context of covalent inhibitor design, these scaffolds provide a rigid core that can be elaborated to present an electrophilic "warhead" in a precise orientation to react with a nucleophilic amino acid residue, such as cysteine, within the target protein's binding site. This leads to the formation of a stable covalent bond and irreversible inhibition.
Application Spotlight: Covalent Inhibitors of Janus Kinase 3 (JAK3)
A significant application of 4-amino-3-bromobenzoic acid is in the design and synthesis of selective covalent inhibitors of Janus Kinase 3 (JAK3). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[1] JAK3, with its expression largely restricted to hematopoietic cells, is an attractive therapeutic target with the potential for minimized off-target effects.
A key feature of JAK3 is the presence of a unique cysteine residue (Cys909) in its ATP-binding site, which is not found in other JAK family members.[1] This non-conserved cysteine can be specifically targeted by electrophilic warheads, such as acrylamides, to form a covalent bond, leading to irreversible inhibition. This strategy offers a pathway to achieving high potency and selectivity.[1] The 4-amino-3-bromobenzoic acid scaffold can be readily functionalized to incorporate an acrylamide moiety, positioning it optimally to react with Cys909.[1]
Signaling Pathway: Covalent Inhibition of JAK3 in the JAK/STAT Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of intervention by a 4-amino-3-bromobenzoic acid-derived covalent inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative covalent JAK3 inhibitors, demonstrating the high potency that can be achieved using this approach.
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity Profile | Reference |
| 9 | JAK3 | Enzymatic | <1 | FLT3 (13 nM), TTK (49 nM), TXK (36 nM), BLK (157 nM) | [2] |
| 45 | JAK3 | Enzymatic | 4.5 | High selectivity over other JAK family members | [2] |
| Tofacitinib (2) | JAK1/2/3 | Enzymatic | 1-2 | Potent inhibitor of JAK1 and JAK2 | [2] |
| WZ4002 (8) | EGFR T790M | Cellular | 8 | Covalent inhibitor of EGFR | [2] |
| Ibrutinib (7) | BTK | Enzymatic | 0.5 | Covalent inhibitor of BTK | [2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a key intermediate from 4-amino-3-bromobenzoic acid and its subsequent elaboration into a potential covalent JAK3 inhibitor. Additionally, protocols for key biochemical assays are described.
Synthesis of a Covalent JAK3 Inhibitor Precursor
This protocol describes the synthesis of a key intermediate, methyl 4-amino-3-bromobenzoate, and its subsequent amide coupling to introduce the acrylamide "warhead".
Workflow for Synthesis of a Covalent Inhibitor
Protocol 4.1.1: Esterification of 4-Amino-3-bromobenzoic Acid
-
Reaction Setup: Suspend 4-amino-3-bromobenzoic acid (1.0 eq) in methanol.
-
Acid Catalyst: Slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.
-
Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture, remove the methanol under reduced pressure, and dissolve the residue in ethyl acetate.
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-amino-3-bromobenzoate.[1]
-
Purification: The product can be further purified by column chromatography.[1]
Protocol 4.1.2: Amide Coupling to Introduce the Acrylamide Warhead
-
Dissolution: Dissolve methyl 4-amino-3-bromobenzoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Acylation: Add a base (e.g., pyridine or triethylamine) followed by the dropwise addition of acryloyl chloride at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Washing: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the desired covalent inhibitor precursor.[1]
Biochemical Assays for Covalent Inhibitor Characterization
Logical Relationship of Covalent Inhibition Kinetics
Protocol 4.2.1: In Vitro Kinase Assay (e.g., Z'-LYTE™ Assay)
This assay is used to determine the potency (IC50) of the covalent inhibitor against the target kinase.
-
Reagents: Prepare solutions of the kinase, a suitable peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase and the inhibitor and incubate for a predetermined time to allow for covalent bond formation.
-
Initiate Reaction: Add the peptide substrate and ATP to start the phosphorylation reaction.
-
Development: After incubation, add the Z'-LYTE™ development reagent, which contains a protease that selectively cleaves the non-phosphorylated peptide.
-
Detection: Measure the fluorescence resonance energy transfer (FRET) signal. The ratio of the two emission intensities is proportional to the extent of phosphorylation.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 4.2.2: Mass Spectrometry for Target Engagement
This method confirms the covalent modification of the target protein by the inhibitor.
-
Incubation: Incubate the target protein with an excess of the covalent inhibitor.
-
Removal of Excess Inhibitor: Remove the unbound inhibitor using a desalting column or dialysis.
-
Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the mass of the inhibitor, confirming the covalent modification and identifying the specific amino acid residue that has been modified.
Conclusion
Aminobromobenzoic acids, particularly 4-amino-3-bromobenzoic acid, are valuable and versatile scaffolds in the design of targeted covalent inhibitors. Their utility in the development of selective JAK3 inhibitors highlights their strategic importance in modern drug discovery. The provided protocols offer a foundational guide for researchers to synthesize and evaluate novel therapeutics based on this privileged chemical starting material. The principles outlined here can be extended to the design of covalent inhibitors for other protein targets that possess a suitably positioned nucleophilic residue.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-2-bromobenzoic Acid Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-2-bromobenzoic acid and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful isolation of high-purity compounds.
Troubleshooting Guides
Purification of this compound derivatives can be challenging due to their unique solubility characteristics and potential for co-eluting impurities. The following tables provide solutions to common problems encountered during recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent.[1] | - Use a lower-boiling point solvent or a solvent mixture. - Try redissolving the oil in a small amount of a good solvent and then add a poor solvent dropwise to induce crystallization. |
| High concentration of impurities depressing the melting point.[1] | - Pre-purify the crude material using another technique like column chromatography before recrystallization.[1] | |
| Poor or no crystal formation upon cooling | The solution is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod.[2] - Add a seed crystal of the pure compound.[2] |
| Too much solvent was used. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[2] | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | - Select a different solvent or a solvent/anti-solvent system where the compound has lower solubility at room temperature.[1] | |
| Low recovery of purified product | The compound is significantly soluble in the cold solvent.[2] | - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.[3] - Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Premature crystallization during hot filtration.[2] | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent.[2][3] | |
| Discolored crystals | Presence of colored impurities.[2] | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product.[2][4] |
| Thermal degradation of the compound.[2] | - Avoid prolonged heating. If necessary, select a solvent with a lower boiling point.[2] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC (similar Rf values) | Inappropriate mobile phase polarity.[5] | - Adjust the solvent system. For polar compounds like aminobenzoic acids, a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[1] Adding a small amount of acetic acid can improve the resolution of acidic compounds.[5] |
| Streaking of spots on TLC | The compound is too polar for the mobile phase.[5] | - Increase the polarity of the mobile phase. - Add a small amount of a modifier like acetic acid or triethylamine to the eluent to suppress ionization.[5] |
| Sample is overloaded on the TLC plate. | - Spot a more dilute solution of the sample on the TLC plate. | |
| Multiple spots observed after purification | The column was not packed properly, leading to channeling.[1] | - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1] |
| The chosen eluent is not optimal for separating all impurities.[1] | - Perform a more thorough TLC analysis with different solvent systems to identify a mobile phase that provides better separation.[1] | |
| Low yield after column chromatography | The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase during elution. - If the compound is still retained, consider flushing the column with a very polar solvent like methanol. |
| The compound is partially soluble in the loading solvent and precipitated on the column. | - Dissolve the crude product in a minimal amount of a slightly more polar solvent for loading. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Due to the presence of both a polar amino group and a carboxylic acid group, as well as a non-polar brominated benzene ring, selecting a single solvent can be difficult.[3] A mixed solvent system is often effective. A good starting point is a "good" solvent in which the compound is soluble, paired with a "poor" solvent (anti-solvent) in which it is less soluble. For a related compound, 4-Amino-3-bromobenzoic acid, a mixture of dichloromethane and methanol has been used successfully.[2] Ethanol/water mixtures are also commonly used for the recrystallization of aminobenzoic acids.[3]
Q2: My crude this compound is a dark color. How can I remove the color?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, just before the hot filtration step.[2][4] It is important to use the minimum amount necessary, as excessive use of charcoal can lead to a loss of your desired product.[2]
Q3: What are the common impurities I should expect in my crude this compound?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and isomers. For instance, if the synthesis involves bromination of an aminobenzoic acid precursor, you might have isomers with bromine at different positions or poly-brominated species.[6] Residual catalysts and solvents are also common impurities.
Q4: What type of HPLC column and mobile phase should I use for purity analysis of this compound?
A4: A reverse-phase C18 column is a common choice for the analysis of benzoic acid derivatives.[7][8] For the mobile phase, a gradient elution with a mixture of an aqueous solution containing a buffer (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically effective.[7][9] The acidic buffer helps to ensure consistent protonation of the carboxylic acid and amino groups, leading to better peak shapes.
Q5: How does pH affect the solubility of this compound?
A5: As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, the solubility of this compound is highly pH-dependent.[10][11] In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated to form a carboxylate salt.[11] This property can be exploited for purification through acid-base extraction.
Experimental Protocols
Protocol 1: Recrystallization of this compound Derivative
This protocol provides a general guideline for the recrystallization of this compound derivatives. The choice of solvent(s) should be optimized for each specific compound.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of a suitable hot solvent (or a "good" solvent in a mixed-solvent system) and heat the mixture with stirring until the solid completely dissolves.[1][12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2][4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.[1][3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3][12] If using a mixed-solvent system, add the "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[1][3]
Protocol 2: Column Chromatography of this compound Derivative
This protocol outlines a general procedure for purification by silica gel column chromatography.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation between the desired compound and impurities. A good starting point is a mixture of hexanes and ethyl acetate.[1] The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column. Alternatively, load the concentrated solution directly onto the column.[1]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.[1]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]
Visualizations
Caption: A flowchart illustrating the general workflows for the purification of this compound derivatives via recrystallization and column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. westfield.ma.edu [westfield.ma.edu]
common side reactions with 3-Amino-2-bromobenzoic acid
Welcome to the technical support center for 3-Amino-2-bromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: Due to the presence of three reactive functional groups (an amino group, a carboxylic acid, and a bromine atom), this compound can participate in several side reactions depending on the reaction conditions. The most common side reactions fall into three categories:
-
Reactions involving the amino and carboxylic acid groups: Self-polymerization can occur, especially during amide coupling reactions, where the amino group of one molecule attacks the activated carboxylic acid of another.
-
Reactions involving the amino group: During diazotization reactions (e.g., Sandmeyer reaction), the diazonium salt can be susceptible to hydroxylation, leading to the formation of the corresponding hydroxybenzoic acid as a byproduct.
-
Reactions involving the bromine atom: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), common side reactions include dehalogenation (replacement of the bromine atom with a hydrogen atom) and homocoupling of the starting material.
Q2: How can I minimize self-polymerization during amide coupling reactions?
A2: Self-polymerization is a significant issue when the amino and carboxylic acid functionalities are present in the same molecule. To minimize this:
-
Control the order of addition: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base before adding the amine coupling partner.
-
Slow addition: Add the amine component slowly to the activated carboxylic acid to maintain a low concentration of the free amine.
-
Temperature control: Running the reaction at lower temperatures (e.g., 0 °C) can help to control the rate of competing reactions.
Q3: My Suzuki coupling reaction with this compound is giving low yields and a significant amount of debrominated product. What can I do?
A3: Low yields and dehalogenation are common problems in Suzuki coupling reactions with electron-rich amino-substituted aryl halides.
-
Protect the amino group: The free amino group can interfere with the catalytic cycle. Protecting it, for example as a Boc-carbamate, can significantly suppress dehalogenation.
-
Ligand choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired reductive elimination over dehalogenation.
-
Base selection: Employ a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like alkoxides.
Q4: Can the carboxylic acid group interfere with palladium-catalyzed cross-coupling reactions?
A4: Yes, the carboxylic acid group can interfere. Under the basic conditions often required for these reactions, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to solubility issues in organic solvents and potentially coordinate to the palladium catalyst, affecting its activity. In some cases, protecting the carboxylic acid as an ester may be necessary to improve reaction outcomes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Formation of an Unexpected Hydroxylated Byproduct in Diazotization Reactions
| Potential Cause | Recommended Solution |
| The diazonium salt intermediate is unstable and reacts with water. | Ensure the reaction is carried out at low temperatures (0-5 °C) to maintain the stability of the diazonium salt. Use the diazonium salt solution immediately in the subsequent step without isolation. Ensure the copper(I) halide solution in Sandmeyer reactions is active and added promptly. |
Issue 2: Multiple Spots on TLC During Amide Coupling, Including a High Molecular Weight Smear
| Potential Cause | Recommended Solution |
| Self-polymerization of this compound is occurring. | Pre-activate the carboxylic acid with your coupling reagent (e.g., HATU, HBTU) for 15-30 minutes before the dropwise addition of your desired amine. Lower the reaction temperature to 0 °C to slow down the rate of self-reaction. |
| Side reactions with the coupling reagent. | Use a slight excess of the carboxylic acid relative to the coupling reagent. Ensure the carboxylic acid is fully dissolved before adding the coupling reagent. |
Issue 3: Significant Debromination and/or Homocoupling in Suzuki Coupling Reactions
| Potential Cause | Recommended Solution |
| The palladium catalyst is promoting undesired side reactions. | Protect the amino group to reduce its electron-donating effect. Use bulky, electron-rich phosphine ligands to promote the desired cross-coupling pathway. |
| The reaction conditions are too harsh. | Use a milder base (e.g., K₂CO₃, Cs₂CO₃). Run the reaction at the lowest effective temperature. |
| Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Quantitative Data Summary
Data for side reactions specifically involving this compound is limited in the public domain. The following table provides a general overview of potential side product formation based on the reactivity of its functional groups and data from analogous compounds.
| Reaction Type | Intended Product | Common Side Product(s) | Typical Yield of Side Product (%) | Key Influencing Factors |
| Amide Coupling | N-substituted-3-amino-2-bromobenzamide | Self-polymerized oligomers/polymers | Variable, can be significant | Reaction temperature, order of reagent addition |
| Suzuki Coupling | 3-Amino-2-arylbenzoic acid | 3-Aminobenzoic acid (debromination), Biphenyl derivatives (homocoupling) | 5-20% (highly dependent on conditions) | Ligand choice, base, temperature, presence of oxygen |
| Sandmeyer Reaction (from diazonium salt) | 3-Substituted-2-bromobenzoic acid | 3-Hydroxy-2-bromobenzoic acid | Variable | Temperature control, purity of NaNO₂ |
Experimental Protocols
Protocol: General Procedure for Amide Coupling to Minimize Self-Polymerization
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) to the solution and stir for 15-30 minutes at 0 °C to allow for pre-activation.
-
Amine Addition: Slowly add the desired amine (1.0-1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for Amide Coupling with this compound.
Caption: Troubleshooting Logic for Common Side Reactions.
Technical Support Center: Synthesis of 3-Amino-2-bromobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of 3-Amino-2-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and effective two-step synthesis involves the nitration of 2-bromobenzoic acid to form 2-bromo-3-nitrobenzoic acid, followed by the reduction of the nitro group to yield the desired this compound. This route is often preferred over direct bromination of 3-aminobenzoic acid, which can be difficult to control and may lead to a mixture of polybrominated products.
Q2: I am getting a low yield of the desired 2-bromo-3-nitrobenzoic acid in the first step. What are the likely causes?
A2: The nitration of 2-bromobenzoic acid is known to produce a mixture of isomers, with the major product typically being 2-bromo-5-nitrobenzoic acid due to the directing effects of the bromo and carboxyl groups. The desired 2-bromo-3-nitrobenzoic acid is often the minor isomer. To maximize its yield, it is crucial to control the reaction temperature, typically keeping it below 5°C, and to use a well-defined amount of the nitrating agent to minimize the formation of dinitrated byproducts.
Q3: How can I effectively separate the 2-bromo-3-nitrobenzoic acid isomer from the 2-bromo-5-nitrobenzoic acid isomer?
A3: Separation can be achieved by fractional crystallization of the potassium salts. The potassium salt of 2-bromo-5-nitrobenzoic acid is less soluble in water and will crystallize out first from a cooling solution. The filtrate will then be enriched with the potassium salt of the desired 2-bromo-3-nitrobenzoic acid, which can be precipitated by acidification.
Q4: What are the common challenges during the reduction of the nitro group in 2-bromo-3-nitrobenzoic acid?
A4: Incomplete reduction is a common issue. This can be addressed by ensuring a sufficient excess of the reducing agent (e.g., iron powder) and an adequate reaction time. Over-reduction or side reactions involving the bromine substituent are less common under mild reducing conditions, such as using iron in an acidic medium. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete conversion.
Q5: Can I use catalytic hydrogenation for the nitro reduction step?
A5: Yes, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a viable and often cleaner alternative to metal/acid reductions. It is important to carefully select the solvent and reaction conditions to avoid dehalogenation (loss of the bromine atom) as a side reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 2-bromo-3-nitrobenzoic acid | - Inefficient nitration due to dilute acids.- Reaction temperature too high, leading to side reactions or decomposition.- Loss of product during workup and separation. | - Ensure the use of concentrated nitric and sulfuric acids.- Maintain a low reaction temperature (0-5°C) using an ice bath.- Carefully perform the fractional crystallization of potassium salts to separate isomers. |
| Formation of Dinitrated Byproducts | - Excess of nitrating agent.- Reaction temperature is too high. | - Use a controlled amount of the nitrating agent (a slight excess).- Strictly maintain the reaction temperature below 5°C. |
| Incomplete Reduction of the Nitro Group | - Insufficient amount of reducing agent (e.g., iron powder).- Inadequate reaction time or temperature.- Poor quality of the reducing agent. | - Use a larger excess of the reducing agent (e.g., 3-5 equivalents of iron powder).- Increase the reaction time and/or temperature, monitoring by TLC.- Use freshly activated reducing agents. |
| Presence of Starting Material in the Final Product | - Incomplete reaction in either the nitration or reduction step. | - Monitor each step by TLC to ensure full conversion of the starting material.- If necessary, increase the reaction time or re-subject the crude product to the reaction conditions. |
| Difficulty in Purifying the Final Product | - Presence of isomeric impurities.- Residual iron salts from the reduction step. | - For isomeric impurities, consider recrystallization from a suitable solvent system (e.g., ethanol/water).- Ensure the hot filtration step through Celite after the reduction is performed efficiently to remove all iron residues. |
Data Presentation
Table 1: Summary of a Representative Synthesis of this compound
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration of 2-bromobenzoic acid | Conc. H₂SO₄, Conc. HNO₃ | 0-5 | 1-2 | Mixture of isomers |
| 2 | Isomer Separation | KOH or K₂CO₃, HCl | Room Temp. | - | Variable |
| 3 | Reduction of 2-bromo-3-nitrobenzoic acid | Fe powder, NH₄Cl or AcOH, Ethanol/Water | Reflux | 1-4 | ~80-90 |
Note: The yield for step 2 is highly dependent on the efficiency of the fractional crystallization.
Experimental Protocols
Step 1: Synthesis of 2-bromo-3-nitrobenzoic acid
This protocol involves the nitration of 2-bromobenzoic acid, which yields a mixture of isomers, followed by their separation.
Materials:
-
2-bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
30% Ethanol
Procedure:
-
Nitration: In a flask, carefully add 2-bromobenzoic acid (e.g., 10.0 g, 49.7 mmol) to an ice-cold mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (12 mL). Maintain the reaction temperature below 5°C with constant stirring for 1 hour.
-
Precipitation: After 1 hour, slowly pour the reaction mixture into a beaker containing ice water (e.g., 200 mL) with vigorous stirring. A white solid product, which is a mixture of 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid, will precipitate.
-
Isolation of Isomer Mixture: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Dry the solid product.
-
Isomer Separation:
-
Dissolve the crude isomeric mixture in hot water containing a stoichiometric amount of potassium hydroxide or potassium carbonate to form the potassium salts.
-
Allow the solution to cool slowly. The potassium salt of 2-bromo-5-nitrobenzoic acid, being less soluble, will crystallize out first.
-
Filter the mixture to collect the crystals of the potassium salt of the 2,5-isomer. The filtrate is now enriched with the potassium salt of 2-bromo-3-nitrobenzoic acid.
-
Acidify the filtrate with concentrated hydrochloric acid. The 2-bromo-3-nitrobenzoic acid will precipitate.
-
Collect the precipitate by filtration and wash with cold water. For further purification, recrystallize the product from hot 30% ethanol.
-
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 2-bromo-3-nitrobenzoic acid to an amine.
Materials:
-
2-bromo-3-nitrobenzoic acid
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 2-bromo-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) or a catalytic amount of acetic acid.
-
Reduction: Heat the mixture to reflux and stir for 1-4 hours. Monitor the reaction's completion by TLC.
-
Work-up:
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer and concentrate to give the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Bromination of 3-Aminobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the bromination of 3-aminobenzoic acid.
Troubleshooting Guide
This section addresses specific issues encountered during the bromination of 3-aminobenzoic acid in a question-and-answer format.
Problem 1: Low Yield of the Desired Monobrominated Product
-
Question: My reaction yield is significantly lower than expected. What are the common causes and solutions?
-
Answer: Low yields in the bromination of 3-aminobenzoic acid are a frequent issue stemming from several factors.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). A slight, carefully controlled increase in temperature might also be beneficial, but be cautious as this can promote side reactions.[1]
-
-
Side Reactions: The powerful activating nature of the amino group can lead to the formation of multiple byproducts, primarily polybrominated species.[1]
-
Product Loss During Workup: The desired product may be lost during extraction and purification steps.
-
Solution: Ensure the product has fully precipitated before filtration. If performing an extraction, using a brine wash can reduce the product's solubility in the aqueous layer, thereby improving recovery.
-
-
Problem 2: Presence of Multiple Products in the Reaction Mixture (Poor Regioselectivity)
-
Question: My TLC and NMR analysis show a mixture of isomers and di/tri-brominated products. How can I improve selectivity?
-
Answer: Achieving high regioselectivity is the central challenge in this reaction due to the competing directing effects of the amino and carboxylic acid groups.
-
Competing Directing Effects: The amino group (-NH₂) is a strong activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. For 3-aminobenzoic acid, the -NH₂ group directs to positions 2, 4, and 6, and the -COOH group directs to positions 4 and 6.[1] This overlap leads to a mixture of isomers.
-
Over-bromination: The strong activation by the amino group makes the aromatic ring highly susceptible to polybromination, resulting in di- and even tri-brominated products like 3-amino-2,4,6-tribromobenzoic acid.[1][3]
Solutions to Improve Selectivity:
-
Protecting Group Strategy: This is the most effective method for achieving selective monobromination.[1] By converting the highly activating amino group into a less activating N-acetyl group (an acetanilide), its directing effect is moderated, allowing for more controlled bromination. The protecting group can be removed via hydrolysis in a subsequent step.[4]
-
Strict Control of Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0-5°C) to reduce the reaction rate and enhance selectivity.[2]
-
Stoichiometry: Use a precise 1:1 molar ratio of 3-aminobenzoic acid to the brominating agent (e.g., NBS or Br₂).[2]
-
Solvent Choice: Using a less polar solvent can sometimes reduce the reactivity of the brominating agent, favoring monobromination.[2]
-
-
Problem 3: The Final Product is Colored (Not White/Off-White)
-
Question: My isolated product is yellow or brown. What causes this discoloration and how can I remove it?
-
Answer: Discoloration typically indicates the presence of impurities or oxidation byproducts.
-
Cause: Oxidation of the amino group or residual bromine can lead to colored impurities.
-
Solution:
-
Decolorization: Before the final crystallization, treat the solution of the crude product with activated charcoal to adsorb colored impurities.
-
Purification: Recrystallization is an effective method for purification. A solvent system like ethanol/water is often a good starting point.[2]
-
Washing: During workup, washing the crude product with a solution of sodium bisulfite can help remove any excess bromine.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge when brominating 3-aminobenzoic acid?
A1: The challenge arises from the conflicting directing effects of the two functional groups on the aromatic ring. The amino group (-NH₂) is a powerful ortho-, para-director, meaning it activates positions 2, 4, and 6 for electrophilic attack. The carboxylic acid group (-COOH) is a meta-director, directing incoming electrophiles to positions 4 and 6. This dual influence promotes the formation of a mixture of brominated isomers, making it difficult to isolate a single, pure product.[1]
Q2: What are the most common byproducts in this reaction?
A2: The most common byproducts are:
-
Polybrominated species: Due to the strong activating nature of the amino group, di- and tri-brominated products are frequently formed.[1] An example is 3-amino-2,4,6-tribromobenzoic acid.[3]
-
Isomeric monobrominated products: A mixture of isomers can result from bromination at the various activated positions.
-
N-acetylated byproducts: If glacial acetic acid is used as a solvent, acetylation of the amino group can occur.[1]
-
Decarboxylated products: Under harsh conditions (e.g., high heat, strong acid), the carboxylic acid group can be lost, leading to brominated anilines.[1]
Q3: How can I effectively purify the crude product?
A3: Purification can often be achieved through recrystallization. The differing solubilities of the desired monobrominated product, unreacted starting material, and polybrominated byproducts in a given solvent system allow for their separation. For challenging separations of isomers, column chromatography may be necessary. Adjusting the pH of an aqueous solution can also sometimes be used to selectively precipitate isomers with different pKa values.[5]
Q4: Is it necessary to protect the amino group before bromination?
A4: While not strictly necessary for bromination to occur, protecting the amino group is the most recommended strategy for achieving a clean reaction and a high yield of a specific, single monobrominated product.[1] Acetylation converts the amino group to an acetamido group, which is less activating and provides greater control over the reaction, minimizing the formation of polybrominated byproducts.[4]
Data Presentation
Table 1: Comparison of Common Bromination Methods for Aminobenzoic Acids
| Method | Brominating Agent | Solvent | Typical Conditions | Reported Yield (for 4-amino isomer) | Key Advantages | Key Disadvantages |
| Direct Bromination | N-Bromosuccinimide (NBS) | DMF | Room temperature, 18 hours[6] | ~70%[6] | Milder than Br₂, good for many substrates.[5] | Can still lead to over-bromination without careful control.[2] |
| Direct Bromination | Br₂ | Acetic Acid | Low temperature (ice bath)[1] | Variable | Inexpensive reagents. | Often results in a mixture of isomers and polybromination.[1] |
| In-situ Generation | NH₄Br / H₂O₂ | Acetic Acid | Room temperature, 3 hours[7] | Precipitate Obtained[8] | Environmentally benign approach.[8] | Yield and purity can be variable. |
| Protected Bromination | Br₂ or NBS | Acetic Acid | 1. Acetylation 2. Bromination (low temp) 3. Hydrolysis[1] | High (for specific isomer) | Excellent regioselectivity, high purity of desired product.[1] | Multi-step process increases time and resources. |
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS) (Adapted from a general procedure for 4-aminobenzoic acid)[2]
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-aminobenzoic acid in N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Slowly add 1.0 to 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC.[2][7]
-
Precipitation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[7]
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified brominated 3-aminobenzoic acid.[2]
Protocol 2: Selective Monobromination via Amino Group Protection (Based on a general two-step procedure)[1]
Step 1: Acetylation of 3-Aminobenzoic Acid
-
In a fume hood, dissolve 3-aminobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-3-aminobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination and Deprotection
-
Dissolve the dried N-acetyl-3-aminobenzoic acid in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the crude N-acetyl-brominated-3-aminobenzoic acid. A wash with a sodium bisulfite solution can be used to remove excess bromine.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Reflux the crude product with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to hydrolyze the acetyl group. Monitor by TLC.
-
After hydrolysis is complete, cool the reaction mixture and neutralize it (with base if acid hydrolysis was used, or with acid if base hydrolysis was used) to precipitate the final brominated 3-aminobenzoic acid product.
-
Collect the final product by vacuum filtration, wash with water, and dry.
Visualizations
Caption: Competing directing effects in the bromination of 3-aminobenzoic acid.
Caption: Troubleshooting workflow for the bromination of 3-aminobenzoic acid.
Caption: Experimental workflow for selective bromination using a protecting group strategy.
References
minimizing self-polymerization in amide coupling of 3-Amino-2-bromobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the amide coupling of 3-Amino-2-bromobenzoic acid, with a focus on minimizing self-polymerization.
Troubleshooting Guide
This guide addresses common issues observed during the amide coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough for this sterically hindered substrate. 2. Poor nucleophilicity of the amine: The amine partner may be sterically hindered or electronically deactivated. 3. Hydrolysis of the activated ester: Presence of moisture in the reaction can lead to the hydrolysis of the activated intermediate back to the carboxylic acid. 4. Significant self-polymerization: The starting material may be consumed in the formation of oligomers or polymers. | 1. Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq). 2. Switch to a more potent coupling reagent like HATU or COMU.[1][2] 3. Increase the reaction time and/or temperature, monitoring carefully for side product formation. 4. Ensure all glassware is oven-dried and use anhydrous solvents. Dry solvents over molecular sieves if necessary. 5. Pre-activate the carboxylic acid before adding the amine to minimize competing reactions.[3] |
| Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling (Polymerization) | The amino group of one molecule of this compound is reacting with the activated carboxyl group of another. | 1. Lower the reaction temperature: Start the reaction at 0 °C to control the rate of competing reactions.[3] 2. Pre-activate the carboxylic acid: Dissolve the this compound, base, and coupling reagent and stir for 15-30 minutes at 0 °C before adding the amine. This allows the activated species to be readily trapped by the desired amine.[3] 3. Slow addition of the amine: Add the amine partner dropwise to the reaction mixture to maintain a low concentration of the free amine, favoring the desired intermolecular reaction.[3] |
| Multiple Unidentified Spots on TLC/LC-MS | 1. Formation of N-acylurea byproduct: This is common with carbodiimide reagents like EDC or DCC. 2. Side reactions involving the bromo-substituent: Although generally stable, harsh conditions could potentially lead to side reactions. 3. Racemization of chiral centers (if applicable): Some coupling reagents and conditions can lead to the loss of stereochemical integrity. | 1. If using a carbodiimide, consider adding an auxiliary nucleophile like HOBt or OxymaPure to suppress N-acylurea formation. 2. For carbodiimides like DCC, the urea byproduct is often insoluble and can be removed by filtration. Water-soluble byproducts from reagents like EDC can be removed during aqueous workup.[4] 3. Avoid excessively high temperatures or prolonged reaction times. 4. For chiral substrates, consider using coupling reagents known for low racemization, such as COMU or HATU, in combination with a non-nucleophilic base.[1][2] |
| Difficulty in Product Purification | 1. Byproducts from the coupling reagent: Some coupling reagents generate byproducts that are difficult to separate from the desired product. 2. Residual starting materials: Incomplete reaction can lead to a mixture of starting materials and product with similar polarities. | 1. Choose a coupling reagent with byproducts that have significantly different solubility properties from your product (e.g., water-soluble byproducts for an organic-soluble product).[4] 2. Optimize the reaction conditions to drive the reaction to completion. 3. Employ appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent gradient) for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the amide coupling of this compound?
The primary challenges stem from the molecule's structure. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid on the same molecule creates a high potential for self-polymerization.[3][5] Additionally, the ortho-bromo substituent introduces steric hindrance around the carboxylic acid, which can affect the efficiency of the coupling reaction.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered substrates like this compound, uronium/aminium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly efficient and often provide high yields in shorter reaction times.[5][6] Phosphonium reagents like PyBOP are also effective.[3] While carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole), are a cost-effective option, they may require longer reaction times for such a substrate.[3][5]
Q3: How can I effectively prevent self-polymerization?
The key strategy is to favor the intermolecular reaction with your desired amine over the intermolecular self-reaction. This can be achieved by:
-
Pre-activation: Activate the carboxylic acid of this compound with the coupling reagent and a base for a short period (15-30 minutes) at a low temperature (e.g., 0 °C) before introducing your amine.[3]
-
Slow Amine Addition: Add the amine coupling partner to the activated carboxylic acid solution slowly and in a dropwise manner.[3]
-
Temperature Control: Maintaining a low reaction temperature, especially during the activation step, can help to control the rate of the competing self-polymerization reaction.[3]
Q4: What is the role of the base in this reaction, and which one should I choose?
A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid, which facilitates its activation by the coupling reagent. The base also neutralizes any acidic byproducts formed during the reaction. Diisopropylethylamine (DIPEA) is a commonly used base due to its steric bulk, which minimizes its potential for undesired side reactions.[3] Other suitable bases include triethylamine (TEA) and N-methylmorpholine (NMM).[3] Typically, 2-3 equivalents of the base are used.
Q5: Does the ortho-bromo substituent interfere with the amide coupling reaction?
Under standard amide coupling conditions, the bromo-substituent is generally stable and does not participate in the reaction.[3] However, it is a potential site for side reactions under harsh conditions, such as in the presence of palladium catalysts or strong nucleophiles, which are not typically employed in standard amide coupling protocols.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of a closely related substrate, 4-Amino-3-bromobenzoic acid, with benzylamine. This data can serve as a valuable starting point for optimizing the reaction of this compound.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[4] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[4] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent.[4] |
Experimental Protocols
The following are detailed protocols for the amide coupling of aminobenzoic acids, which can be adapted for this compound.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for sterically hindered substrates where high efficiency and short reaction times are desired.[5]
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a reliable and cost-effective method for amide bond formation.[3]
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this technical support center.
Caption: Workflow for minimizing self-polymerization.
Caption: Desired vs. undesired reaction pathways.
References
Technical Support Center: Optimization of Suzuki Coupling with Substituted Aminobenzoic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving substituted aminobenzoic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to guide your reaction setup.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with a substituted aminobenzoic acid?
Low yields can be attributed to several factors, often stemming from the inherent properties of the aminobenzoic acid scaffold. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group can complicate the reaction.[1] Key areas to investigate include:
-
Catalyst Inhibition: The amino group can coordinate with the palladium catalyst, potentially leading to its deactivation.[1]
-
Substrate Solubility: Under basic conditions, the carboxylic acid forms a carboxylate salt, which may have poor solubility in common organic solvents, thus hindering the reaction.[1]
-
Inadequate Base: The choice and amount of base are critical for the transmetalation step. An inappropriate base can lead to an inefficient reaction.[1]
-
Side Reactions: Competing reactions such as protodeboronation (the replacement of the boronic acid group with a hydrogen), homocoupling of starting materials, or dehalogenation of the aryl halide can consume reagents and reduce the yield of the desired product.[1][2]
-
Suboptimal Reaction Conditions: Parameters like temperature, solvent, and reaction time may not be optimized for your specific substrate.[1]
Q2: How do the functional groups on my aminobenzoic acid interfere with the reaction?
Both the amino and carboxylic acid groups can influence the reaction's outcome:
-
Carboxylic Acid Group: In the presence of a base, the carboxylic acid is deprotonated to a carboxylate. This can lead to solubility issues and potential coordination with the palladium center, affecting its catalytic activity.[1] In some cases, protecting the carboxylic acid as an ester may be a viable strategy to mitigate these effects.[3]
-
Amino Group: The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, potentially inhibiting it.
Q3: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is a common side reaction where a proton replaces the boronic acid moiety.[4] To reduce its occurrence:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]
-
Anhydrous Conditions: Since water is a common proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[5]
-
Use More Stable Boronic Esters: Boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation than their corresponding boronic acids.[1]
-
Slow-Release Strategies: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can allow for a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[4][6]
Q4: What are the first things to check if my Suzuki coupling reaction fails?
When troubleshooting a failed reaction, systematically evaluate the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[5]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[5] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[5]
-
Base and Solvent: The choice of base and solvent is crucial. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a more active or robust precatalyst (e.g., a palladacycle).[5] |
| Oxygen contamination | Degas solvents thoroughly and maintain a positive pressure of an inert gas (Ar or N₂).[5][7] | |
| Poor substrate solubility | Screen different solvents or solvent mixtures. Consider protecting the carboxylic acid as an ester to improve solubility in organic solvents.[1][3] | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely powdered for solid bases.[5][8] | |
| Significant Side Product Formation | Protodeboronation | Use a milder base (e.g., KF), switch to anhydrous conditions, or use a more stable boronic ester (e.g., pinacol ester).[1][5] |
| Homocoupling of Boronic Acid | Ensure the reaction is free of oxygen. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄).[1] | |
| Dehalogenation | Ensure high purity of reagents and solvents. A change in ligand or catalyst might be necessary.[1] | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts | Optimize the reaction to go to full conversion. If excess boronic acid is the issue, an acid-base workup can help in its removal.[7] |
Data Presentation: Reaction Conditions
The success of the Suzuki coupling is highly dependent on the reaction conditions. The following tables summarize typical conditions for the Suzuki-Miyaura coupling of substrates analogous to substituted aminobenzoic acids.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Halogenated Aminobenzoic Acid (Example) | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-iodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~95 |
| 2-Amino-5-bromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Toluene | 100 | 12 | ~88 |
| 2-Amino-5-chlorobenzoic acid | Phenylboronic acid | XPhos Pd G3 (2 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | ~75 |
Data is representative and compiled based on typical outcomes. The general reactivity trend for aryl halides is I > Br > Cl.[9]
Table 2: Catalyst System Performance for the Coupling of 4-Amino-3-bromobenzoic Acid Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | ~90 |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Dioxane | 100 | 24 | ~70-80 |
This data is based on the coupling of substrates structurally similar to 4-Amino-3-bromobenzoic acid and serves as a starting point for optimization.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-aminobenzoic Acid
This protocol provides a general procedure and may require optimization for specific substrates.[3][9]
Materials:
-
Bromo-aminobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-aminobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. If the product is in the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If the product is in the aqueous layer due to the carboxylate salt, acidify the aqueous layer with 1M HCl to precipitate the product, then extract with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Amino-2-bromobenzoic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Amino-2-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 3-aminobenzoic acid or 2-bromobenzoic acid.
-
Over-brominated Species: Polybrominated products like 3-amino-2,5-dibromobenzoic acid or other dibromo- and tribromo-isomers can form, especially with strong brominating agents or extended reaction times.
-
Isomeric Impurities: Depending on the regioselectivity of the reaction, other isomers of aminobromobenzoic acid may be present.
-
Reagent Residues: Byproducts from reagents, for example, succinimide if N-bromosuccinimide (NBS) is used.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for the purification of this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the purification process. High-Performance Liquid Chromatography (HPLC) provides more detailed quantitative analysis of the purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Purified Product | The chosen solvent is too effective, and the product remains in the mother liquor. | Concentrate the filtrate to recover more product. For future attempts, use a smaller volume of the hot solvent. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution. | |
| Product "Oils Out" Instead of Crystallizing | The solution is too concentrated, or cooling is too rapid. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| The presence of significant impurities is depressing the melting point. | Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization. | |
| Colored Crystals | Presence of colored impurities in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the desired product.[1] |
| The compound may have degraded upon heating. | Avoid prolonged heating at high temperatures. If possible, select a solvent with a lower boiling point.[1] |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal. | Systematically vary the polarity of the eluent. A common starting point for aminobenzoic acids is a mixture of hexane and ethyl acetate. For highly polar impurities, adding a small amount of methanol to the eluent may be necessary. |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking of Spots on TLC | The compound is highly polar or acidic/basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve the peak shape.[2] |
| Product is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be required. |
Data Presentation
Table 1: Illustrative Purity Improvement for a Bromobenzoic Acid Derivative
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Synthesis of 3-Bromobenzoic Acid | Not Reported | 98.5% | 84% |
Note: Data is for the synthesis of 3-Bromobenzoic acid and serves as an example of expected outcomes.[3]
Table 2: Typical Commercial Specifications for a Related Compound (4-Amino-3-bromobenzoic acid)
| Parameter | Typical Specification | Method of Analysis |
| Assay (by HPLC) | ≥ 97.0% | High-Performance Liquid Chromatography (HPLC) |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.0% | HPLC |
This table provides an example of typical purity standards for a commercially available, closely related compound.[4]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present. A solvent pair of dichloromethane and methanol has been reported to be effective for similar compounds.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the solution is still warm, slowly add methanol dropwise until the solution becomes slightly cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography for Purification of this compound
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A good solvent system will give your desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If separation is poor, a gradient elution can be employed, gradually increasing the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Acid-Base Extraction for Removal of Neutral and Basic Impurities
This method is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel, venting frequently. The acidic this compound will be deprotonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH < 4), which will precipitate the purified this compound.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
Caption: Logical relationships between common impurities and applicable purification methods.
References
Navigating the Large-Scale Synthesis of 3-Amino-2-bromobenzoic Acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful and efficient synthesis of key intermediates is paramount. 3-Amino-2-bromobenzoic acid is a valuable building block in the creation of complex molecules. This technical support center provides a comprehensive guide to its large-scale synthesis, addressing potential challenges with troubleshooting advice and frequently asked questions.
Synthesis Overview
The most common and industrially scalable route to this compound involves a two-step process starting from 2-bromobenzoic acid:
-
Nitration: The selective nitration of 2-bromobenzoic acid to form 2-bromo-3-nitrobenzoic acid.
-
Reduction: The subsequent reduction of the nitro group to an amine to yield the final product.
While seemingly straightforward, this pathway presents challenges, particularly in controlling regioselectivity during the nitration step and ensuring efficient purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main hurdles are:
-
Regiocontrol during nitration: The directing effects of the bromine and carboxylic acid groups on the benzene ring can lead to the formation of multiple nitro isomers, primarily 2-bromo-5-nitrobenzoic acid, in addition to the desired 2-bromo-3-nitrobenzoic acid.
-
Separation of isomers: The similar physical properties of the nitro-isomers can make their separation challenging on a large scale.
-
Handling of hazardous reagents: The use of concentrated nitric and sulfuric acids requires stringent safety protocols.
-
Ensuring complete reduction: Incomplete reduction of the nitro group can lead to impurities that are difficult to remove from the final product.
Q2: How can I improve the regioselectivity of the nitration of 2-bromobenzoic acid to favor the 3-nitro isomer?
A2: Optimizing reaction conditions is key. Lowering the reaction temperature can enhance selectivity. The choice of nitrating agent and solvent system can also influence the isomer ratio. Careful, slow addition of the nitrating agent to the solution of 2-bromobenzoic acid is crucial to maintain temperature control and minimize side reactions.
Q3: What are the best methods for separating the 2-bromo-3-nitrobenzoic acid isomer from the 2-bromo-5-nitrobenzoic acid isomer?
A3: Fractional crystallization is a common method. The solubility of the isomers may differ significantly in various solvent systems. Experimenting with different solvents and solvent mixtures, as well as controlling the cooling rate, can lead to the selective precipitation of one isomer. Additionally, pH-mediated separation, by exploiting differences in the pKa values of the isomers, can be an effective technique.
Q4: What are common impurities I might find in my final product, and how can I minimize them?
A4: Common impurities include:
-
The starting material, 2-bromobenzoic acid, due to incomplete nitration.
-
The undesired 2-bromo-5-nitrobenzoic acid isomer carried over from the first step.
-
Partially reduced intermediates, such as nitroso compounds.
-
Over-reduced byproducts where the bromine atom is removed (dehalogenation).
To minimize these, ensure the nitration reaction goes to completion, purify the intermediate 2-bromo-3-nitrobenzoic acid thoroughly, and use a robust reduction method with appropriate monitoring (e.g., by TLC or HPLC) to confirm the complete conversion of the nitro group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired 3-nitro isomer in the nitration step. | - Reaction temperature too high, leading to the formation of other isomers.- Inefficient mixing.- Incorrect stoichiometry of nitrating agent. | - Maintain a low and consistent reaction temperature (e.g., 0-5 °C).- Ensure vigorous and efficient stirring throughout the addition of the nitrating agent.- Carefully control the molar ratio of the nitrating agent to the starting material. |
| Difficult separation of nitro-isomers. | - Inappropriate solvent system for crystallization.- Isomers have very similar solubility profiles. | - Screen a variety of solvents and solvent mixtures for recrystallization.- Explore pH-mediated crystallization by carefully adjusting the pH of an aqueous solution of the isomer mixture to selectively precipitate one isomer. |
| Incomplete reduction of the nitro group. | - Insufficient amount of reducing agent.- Deactivated catalyst (if using catalytic hydrogenation).- Insufficient reaction time or temperature. | - Use a slight excess of the reducing agent.- For catalytic hydrogenation, use a fresh, active catalyst.- Monitor the reaction progress by TLC or HPLC and ensure it is stirred until all starting material is consumed. |
| Presence of dehalogenated impurity in the final product. | - Harsh reduction conditions (e.g., high temperature or pressure during hydrogenation). | - Use milder reduction conditions.- Consider alternative reducing agents that are less likely to cause dehalogenation, such as iron powder in acidic medium. |
| Product discoloration. | - Presence of trace impurities or oxidation products. | - Recrystallize the final product from a suitable solvent.- Consider a charcoal treatment during recrystallization to remove colored impurities. |
Experimental Protocols
Step 1: Nitration of 2-Bromobenzoic Acid
Objective: To synthesize 2-bromo-3-nitrobenzoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromobenzoic Acid | 201.02 | 100.0 g | 0.497 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 200 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 35.5 mL | 0.547 |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add the 2-bromobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 2-bromobenzoic acid is completely dissolved, begin the dropwise addition of concentrated nitric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material.
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, a mixture of nitro-isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is then purified by fractional crystallization to isolate the 2-bromo-3-nitrobenzoic acid.
Step 2: Reduction of 2-Bromo-3-nitrobenzoic Acid
Objective: To synthesize this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-3-nitrobenzoic Acid | 246.02 | 50.0 g | 0.203 |
| Iron Powder | 55.84 | 68.0 g | 1.218 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, prepare a mixture of glacial acetic acid and water.
-
Add the 2-bromo-3-nitrobenzoic acid to the solvent mixture and stir to form a suspension.
-
Add the iron powder to the suspension.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is exothermic, so be prepared to cool the flask if necessary to maintain the temperature in the desired range.
-
Continue heating and stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Once the reaction is complete, filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate in an ice bath to precipitate the crude this compound.
-
Collect the product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
Technical Support Center: Monitoring Reactions of 3-Amino-2-bromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 3-Amino-2-bromobenzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the first-line technique for monitoring the progress of a reaction involving this compound?
A1: Thin-Layer Chromatography (TLC) is an excellent initial technique for monitoring the progress of most organic reactions.[1] It is a rapid, cost-effective, and efficient method to qualitatively assess the consumption of starting materials and the formation of products.[1][2]
Q2: How can I visualize the spots on my TLC plate for this compound and its derivatives?
A2: Since this compound contains an aromatic ring, it is UV-active. The primary method for visualization is a UV lamp, typically at 254 nm.[1] Additionally, staining with reagents like ninhydrin can be effective for visualizing amino acids and primary amines, which will appear as purple spots.[3] Potassium permanganate is another general stain that can be used for oxidizable functional groups.[4]
Q3: I'm observing peak tailing in my HPLC analysis of a benzoic acid derivative. What are the common causes?
A3: Peak tailing, where a peak is asymmetrical with a trailing edge, is a frequent issue when analyzing acidic compounds like benzoic acid derivatives.[5] The primary causes can be categorized as chemical or physical problems.[5] Chemical causes often relate to the mobile phase pH, while physical issues can include column degradation or sample overload.[5]
Q4: How does the mobile phase pH affect the HPLC peak shape of my benzoic acid derivative?
A4: The pH of the mobile phase is a critical factor for ionizable compounds such as benzoic acid derivatives.[5][6] To obtain a sharp, symmetrical peak, the analyte should be in a single, un-ionized state. For a weak acid like this compound, this is achieved by setting the mobile phase pH well below its pKa.[5]
Q5: My TLC plate is messy with streaking spots. What could be the cause?
A5: Streaking or elongated spots on a TLC plate can be caused by several factors. The sample might be overloaded, in which case preparing a more diluted solution for spotting is recommended.[1][4] For highly polar compounds, adding a small amount of acetic acid to the mobile phase can help for acidic compounds.[4] If the issue persists, consider using a different stationary phase, like a C18 reversed-phase TLC plate.[4]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Streaking or Elongated Spots | Sample is overloaded. | Prepare a more diluted sample solution for spotting.[4][7] |
| Compound is highly polar. | Add a small amount of acetic acid (for acidic compounds) to the mobile phase (e.g., 0.1-2.0%).[4] | |
| Inappropriate mobile phase. | Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease polarity. If too low (low Rf), increase polarity.[4] | |
| Spots Not Visible | Compound is not UV-active at the wavelength used. | Try a different visualization method, such as staining with ninhydrin (for the amino group) or potassium permanganate.[3][4] |
| Sample is too diluted. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8] | |
| Volatile compound. | Ensure the plate is developed and visualized promptly after spotting. | |
| Spots are Too Close to the Baseline (Low Rf) | Eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[4] |
| Spots are Too Close to the Solvent Front (High Rf) | Eluent is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[4] |
| Unexpected Spots Appear | Contamination of the TLC plate. | Handle the TLC plate carefully by the edges to avoid transferring oils from your fingers.[8] |
| Impure starting material or side reactions. | Characterize the starting material for purity and consider potential side products in your reaction. | |
| Smearing from High-Boiling Solvents (e.g., DMF, DMSO) | Residual solvent interferes with chromatography. | After spotting the reaction mixture, place the TLC plate under high vacuum for a few minutes before developing it.[9] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is inappropriate for the analyte. | For acidic compounds like benzoic acid derivatives, adjust the mobile phase pH to be at least 1.5 units below the analyte's pKa to ensure it is in a single, un-ionized state.[5] |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as triethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes), to mask active sites on the stationary phase. | |
| Column overload. | Dilute the sample or reduce the injection volume.[5] | |
| Column contamination or degradation. | Implement a robust column washing protocol between analyses.[5] If the problem persists, the column may need to be replaced. | |
| Split or Double Peaks | Sample solvent is too strong compared to the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[10] |
| Impurity in the sample. | Verify the purity of your standard and sample using another analytical technique like TLC or NMR.[11] | |
| Partial deprotonation of the analyte. | Ensure the mobile phase pH is sufficiently low to fully protonate the benzoic acid derivative.[11] | |
| Poor Resolution/Overlapping Peaks | Inappropriate mobile phase composition. | Adjust the ratio of organic solvent to aqueous buffer to optimize selectivity and retention. |
| Unsuitable stationary phase. | Consider a different column chemistry. For isomers of aminobenzoic acid, mixed-mode columns that offer both reversed-phase and ion-exchange mechanisms can provide enhanced resolution.[12] | |
| Irreproducible Retention Times | Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each analysis and ensure accurate pH measurement and composition. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. |
Experimental Protocols
Protocol 1: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.[1]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[1]
-
Spot the Plate:
-
Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., methanol, ethyl acetate) to create a reference solution.
-
Using a capillary tube, spot the starting material on the left side of the baseline.[1]
-
In the center lane, spot an aliquot of the reaction mixture. To obtain an aliquot, a capillary spotter can be directly inserted into the reaction flask if it is at room temperature.[13]
-
It is good practice to create a "co-spot" by spotting the starting material and the reaction mixture in the same lane on the right side of the baseline.[13]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.[13] Cover the chamber and allow the solvent to ascend the plate.[1]
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1] Allow the plate to dry and then visualize the spots under a UV lamp. Circle the spots with a pencil.[1] If necessary, use a chemical stain for visualization.
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is progressing.[13]
Protocol 2: HPLC Mobile Phase Preparation for Benzoic Acid Derivatives
-
Determine Analyte pKa: Consult literature to find the pKa of your specific benzoic acid derivative. This is crucial for selecting the appropriate mobile phase pH.[5]
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water.
-
Adjust pH: Add an acidifier (e.g., formic acid, phosphoric acid) or a buffer to the aqueous phase to adjust the pH to at least 1.5 units below the analyte's pKa.[5] Use a calibrated pH meter for accurate measurement.
-
Add Organic Solvent: Mix the pH-adjusted aqueous phase with the appropriate HPLC-grade organic solvent (e.g., acetonitrile, methanol) at the desired ratio.
-
Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[5] Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
Data Presentation
Table 1: Example TLC Data for a Hypothetical Reaction
Note: Rf values are highly dependent on the specific TLC plate, mobile phase, and experimental conditions. These values are for illustrative purposes only.
| Compound | Rf Value (Hexane:Ethyl Acetate 2:1) | Rf Value (DCM:Methanol 9:1) |
| This compound (Starting Material) | 0.45 | 0.60 |
| Product | 0.30 | 0.40 |
| Byproduct | 0.15 | 0.25 |
Table 2: Example HPLC Data for Isomeric Aminobenzoic Acids
Note: Retention times are dependent on the specific column, mobile phase, flow rate, and temperature. The following data is illustrative of the separation of similar compounds.
| Compound | Retention Time (min) |
| 2-Aminobenzoic acid | 5.8 |
| 3-Aminobenzoic acid | 7.2 |
| 4-Aminobenzoic acid | 8.5 |
| Conditions: Reversed-phase C18 column, mobile phase of acetonitrile and pH-adjusted water, UV detection.[14] |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Benzoic acid [June 9, 2004] - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to 3-Amino-2-bromobenzoic Acid and 2-Amino-3-bromobenzoic Acid in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials and intermediates is a critical factor for the successful development of novel molecules. Substituted aminobenzoic acids, in particular, are a versatile class of compounds that serve as key building blocks for a wide range of biologically active molecules. This guide provides a comprehensive comparison of two structural isomers, 3-Amino-2-bromobenzoic acid and 2-Amino-3-bromobenzoic acid, focusing on their synthesis, physical properties, and potential reactivity in common synthetic transformations.
Physicochemical Properties
The relative positions of the amino, bromo, and carboxylic acid functionalities on the benzene ring impart distinct physical properties to each isomer, which can influence their handling, solubility, and reaction kinetics.
| Property | This compound | 2-Amino-3-bromobenzoic acid |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol | 216.03 g/mol |
| CAS Number | 168899-61-4 | 20776-51-6 |
| Melting Point | 153-158 °C | 173-175 °C[1] |
| Appearance | Solid | White to pale yellow crystalline powder[1] |
| Boiling Point | Not available | 343.5 °C at 760 mmHg[1] |
| Density | Not available | 1.793 g/cm³[1] |
Synthesis of Isomers
The synthetic routes to this compound and 2-Amino-3-bromobenzoic acid differ significantly, starting from distinct precursors and employing different strategic approaches to introduce the desired substituents.
Synthesis of this compound
A plausible synthetic route for this compound involves the direct bromination of 3-aminobenzoic acid. The amino group is a strong activating group and an ortho-, para-director. Therefore, direct bromination is expected to yield a mixture of products, with the bromine atom substituting at the positions ortho and para to the amino group. The steric hindrance from the adjacent carboxylic acid group might influence the regioselectivity. A generalized protocol based on the bromination of a related compound, m-aminobenzoic acid, is presented below.[2]
Experimental Protocol: Bromination of 3-Aminobenzoic Acid
-
Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Bromination: Add a brominating agent, such as a solution of bromine in acetic acid, dropwise to the reaction mixture at a controlled temperature.
-
Reaction Quench and Isolation: After the reaction is complete, the mixture is poured into water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization to isolate the desired this compound isomer.
Caption: Synthetic workflow for this compound.
Synthesis of 2-Amino-3-bromobenzoic Acid
A multi-step synthesis for 2-Amino-3-bromobenzoic acid has been reported, starting from 2-bromoaniline. This route involves the formation of an intermediate, 7-bromoindigo, which is then oxidatively cleaved to yield the final product.[1]
Experimental Protocol: Multi-step Synthesis of 2-Amino-3-bromobenzoic Acid [1]
-
Preparation of N-(2-Bromophenyl)-2-hydroxyaminoacetamide: 2-bromoaniline is reacted with hydrated chloral and hydroxylamine hydrochloride in an aqueous solution. The resulting solid is collected by filtration.[1]
-
Synthesis of 7-Bromoindigo: The product from the previous step is treated with sulfuric acid at elevated temperatures. The resulting red solid is isolated by filtration after pouring the reaction mixture onto ice.[1]
-
Oxidative Cleavage to 2-Amino-3-bromobenzoic Acid: 7-bromoindigo is suspended in an aqueous sodium hydroxide solution and treated with hydrogen peroxide. The reaction mixture is heated, and upon completion, the pH is adjusted to 4 with HCl to precipitate the final product, which is collected by filtration.[1]
Caption: Multi-step synthesis of 2-Amino-3-bromobenzoic acid.
Reactivity in Synthesis: A Comparative Outlook
The positions of the functional groups in this compound and 2-Amino-3-bromobenzoic acid are expected to significantly influence their reactivity in various synthetic transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
In This compound , the bromine atom is ortho to the amino group and meta to the carboxylic acid group. The electron-donating amino group can enhance the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions. However, the proximity of the amino group could also lead to chelation with the metal catalyst, potentially influencing the reaction rate.
In 2-Amino-3-bromobenzoic acid , the bromine atom is meta to the amino group and ortho to the carboxylic acid group. The steric hindrance from the ortho-carboxylic acid group might affect the approach of the catalyst to the C-Br bond. The electronic effect of the meta-amino group is less pronounced at the bromine-substituted carbon compared to the ortho-position in the other isomer.
A key application for these molecules is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals. The choice of isomer can impact reaction conditions and yields.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aminobromobenzoic acid isomer (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water).
-
Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
References
A Comparative Guide to the Reactivity of Bromobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three structural isomers of bromobenzoic acid: 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid. The position of the bromine atom on the benzene ring relative to the carboxylic acid group significantly influences the molecule's physicochemical properties and reactivity in various organic transformations. Understanding these differences is crucial for designing synthetic routes and developing new pharmaceutical agents. This document summarizes key reactivity parameters, presents detailed experimental protocols for their assessment, and visualizes the underlying chemical principles.
Data Presentation: A Quantitative Comparison
The intrinsic properties of the bromobenzoic acid isomers play a pivotal role in their reactivity. The following table summarizes key quantitative data for these compounds.
| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| CAS Number | 88-65-3 | 585-76-2 | 586-76-5 |
| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol | 201.02 g/mol | 201.02 g/mol |
| Melting Point | 147-150 °C[1] | 154-158 °C[2] | 252-254 °C[3] |
| pKa (at 25 °C) | 2.84[4][5] | 3.86[4][5] | 3.97[4] |
Reactivity Analysis
The reactivity of the bromobenzoic acid isomers is primarily governed by the interplay of the electronic and steric effects of the bromo and carboxyl substituents.
Acidity
The acidity of the carboxylic acid group is a direct measure of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups, like bromine, increase acidity by stabilizing the negative charge of the carboxylate anion through their inductive effect (-I).
The order of acidity for the bromobenzoic acid isomers is:
2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid
-
2-Bromobenzoic acid is the most acidic isomer due to the "ortho effect."[5][6] The steric hindrance between the bulky bromine atom and the carboxylic acid group at the ortho position forces the carboxyl group out of the plane of the benzene ring. This reduces resonance stabilization between the carboxyl group and the aromatic ring, making the proton more acidic.[5]
-
3-Bromobenzoic acid is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect of the bromine atom is dominant and effectively stabilizes the benzoate anion.[4]
-
4-Bromobenzoic acid is also more acidic than benzoic acid but slightly less so than the meta isomer. In the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect (+R) of the bromine atom.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, both the carboxylic acid group and the bromine atom are deactivating groups, making the aromatic ring less reactive than benzene.[4] The carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director.[4]
The overall reactivity in EAS is influenced by the combined deactivating effects of both substituents. The order of reactivity is generally considered to be:
4-Bromobenzoic acid ≈ 3-Bromobenzoic acid > 2-Bromobenzoic acid
-
2-Bromobenzoic acid is the least reactive due to the steric hindrance at the positions ortho to the bromine and the deactivating effect of both groups.
-
3-Bromobenzoic acid and 4-Bromobenzoic acid have similar reactivity, with the substitution pattern being determined by the directing effects of the two groups.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally difficult for these isomers as they lack strong electron-withdrawing groups (like a nitro group) ortho or para to the bromine atom. The reaction typically requires harsh conditions. The reactivity in SNAr reactions is influenced by the electrophilicity of the carbon atom attached to the bromine. The electron-withdrawing carboxylic acid group can enhance this electrophilicity. The expected order of reactivity is:
4-Bromobenzoic acid > 2-Bromobenzoic acid > 3-Bromobenzoic acid
-
In 4-bromobenzoic acid , the carboxyl group's electron-withdrawing effect is transmitted to the para position, making the carbon attached to the bromine more electrophilic.
-
In 2-bromobenzoic acid , a similar effect operates at the ortho position.
-
In 3-bromobenzoic acid , the electron-withdrawing effect of the carboxyl group at the meta position has a weaker influence on the carbon bearing the bromine atom.
Esterification
The reactivity of the carboxylic acid group towards esterification is primarily influenced by steric hindrance.
The order of reactivity in Fischer esterification is:
4-Bromobenzoic acid ≈ 3-Bromobenzoic acid > 2-Bromobenzoic acid
-
2-Bromobenzoic acid is the least reactive due to the steric hindrance caused by the adjacent bulky bromine atom, which impedes the approach of the alcohol nucleophile.
-
3-Bromobenzoic acid and 4-Bromobenzoic acid have similar reactivity as the bromine atom is further away from the carboxylic acid group and does not pose significant steric hindrance.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes a general procedure for determining the pKa of the bromobenzoic acid isomers.
Materials:
-
Bromobenzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of the bromobenzoic acid isomer and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the dissolved acid on a magnetic stirrer and immerse the pH electrode.
-
Fill the buret with the standardized NaOH solution and record the initial volume.
-
Titrate the acid solution with the NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pH at the half-equivalence point (the point where half of the acid has been neutralized) is equal to the pKa of the acid.[4]
Protocol 2: Comparative Nitration (Electrophilic Aromatic Substitution)
This protocol outlines a procedure for the nitration of the bromobenzoic acid isomers to compare their product distributions.
Materials:
-
Bromobenzoic acid isomer
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
In a reaction flask, dissolve the bromobenzoic acid isomer in a minimal amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature with an ice bath.[7]
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the bromobenzoic acid isomer, ensuring the temperature remains below 10-15 °C.[7]
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7]
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.[7]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Analyze the product mixture using techniques such as NMR spectroscopy to determine the ratio of the different nitro-substituted isomers formed.
Protocol 3: Comparative Fischer Esterification
This protocol describes the Fischer esterification of the bromobenzoic acid isomers to compare their relative reaction rates.
Materials:
-
Bromobenzoic acid isomer
-
Methanol (or other suitable alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the bromobenzoic acid isomer, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.[4]
-
Attach a reflux condenser and heat the mixture to reflux for a set period (e.g., 2 hours).
-
Monitor the reaction progress at regular intervals by taking small aliquots and analyzing them by a suitable method (e.g., GC, HPLC, or TLC) to determine the extent of ester formation.
-
The rate of disappearance of the starting material or the rate of appearance of the ester product can be used to compare the relative reactivity of the isomers.[4]
References
- 1. Aromatic Substitution : Nitration Of Bromobenzene And Relative Rates Of Reaction - 2108 Words | Bartleby [bartleby.com]
- 2. studylib.net [studylib.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 3-Amino-2-bromobenzoic Acid and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 3-Amino-2-bromobenzoic acid and its constitutional isomers. This document provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural nuances arising from the varied positions of the amino, bromo, and carboxylic acid functional groups on the benzene ring give each isomer of aminobromobenzoic acid a unique spectroscopic fingerprint. Understanding these differences is paramount for unambiguous identification, purity assessment, and predicting the chemical behavior of these compounds in various research and development applications, including pharmaceutical synthesis and materials science. This guide presents a detailed comparison of the spectroscopic properties of this compound and its key isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and a selection of its isomers.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the N-H, C=O, and C-Br stretching vibrations are particularly diagnostic for these isomers.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not readily available in searched literature. |
| 2-Amino-5-bromobenzoic acid | 3497, 3383 (N-H stretch), 1675 (C=O stretch)[1] |
| 4-Amino-3-bromobenzoic acid | Predicted: ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch), ~1700 (C=O stretch)[2] |
| General for Aromatic Carboxylic Acids | Broad O-H stretch (3300-2500), C=O stretch (1760-1690), C-O stretch (1320-1210), O-H bend (1440-1395 and 950-910)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity and electronic environment of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the substituent positions.
¹H NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not readily available in searched literature. | |
| 4-Amino-3-bromobenzoic acid | DMSO-d₆ | 12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂)[2] |
| 3-Amino-4-bromobenzoic acid | DMSO-d₆ | ~7.7 (d), ~7.5 (s), ~7.0 (d) (Signals for aromatic protons and NH₂ not explicitly assigned)[2] |
¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Data not readily available in searched literature. | |
| 4-Amino-3-bromobenzoic acid | Data not readily available in searched literature. | |
| General for Aromatic Carboxylic Acids | CDCl₃ | C=O (~171.5), Aromatic Carbons (range)[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all isomers of aminobromobenzoic acid have the same nominal molecular weight, their fragmentation patterns can differ, aiding in their differentiation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| All Isomers | C₇H₆BrNO₂ | 216.03 | M⁺, [M-OH]⁺, [M-COOH]⁺. The presence of bromine results in a characteristic isotopic pattern with two major peaks separated by 2 Da (for ⁷⁹Br and ⁸¹Br) for bromine-containing fragments.[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analyses described in this guide.
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogeneous powder.[2]
-
Pellet Formation: The resulting powder is transferred to a pellet press die, and pressure is applied to form a thin, transparent or translucent pellet.[2]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for background correction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a volume of approximately 0.6-0.7 mL.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences on a spectrometer (e.g., 400 MHz or higher).[2]
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[2]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of aminobromobenzoic acid isomers.
Caption: A generalized workflow for the spectroscopic analysis of aminobromobenzoic acid isomers.
References
The Unexplored Therapeutic Potential of 3-Amino-2-bromobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the vast chemical space of small molecules holds immense promise for novel therapeutics. Within this landscape, aminobenzoic acid derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. However, the therapeutic potential of many of its isomers remains largely uncharted. This guide provides a comparative analysis of the biological activities of 3-Amino-2-bromobenzoic acid derivatives, benchmarking their potential against more extensively studied analogs. Due to a scarcity of direct experimental data on this compound derivatives, this guide leverages findings from structurally related compounds to project their likely bioactivity and to provide a framework for future experimental validation.
Introduction to Aminobenzoic Acid Derivatives
Aminobenzoic acids are a class of organic compounds that feature both an amine and a carboxylic acid functional group attached to a benzene ring. The positional isomerism of these functional groups significantly influences the molecule's physicochemical properties and, consequently, its biological activity. While para-aminobenzoic acid (PABA) is a well-known essential nutrient for some bacteria and a common ingredient in sunscreens, the biological profiles of other isomers, such as this compound, are not as well-defined. The introduction of a bromine atom to the aminobenzoic acid scaffold is anticipated to enhance lipophilicity and potentially modulate biological activity, making these derivatives intriguing candidates for drug discovery.
Comparative Anticancer Activity
For comparison, a variety of PABA derivatives have been synthesized and evaluated for their anticancer activities against several human cancer cell lines. The table below summarizes the cytotoxic activities of some of these related compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[d]thiazolyl-methoxyphenyl-triazolyl methyl aniline (PABA derivative) | Various | 0.55 - 1.2 | [1] |
| Carboxamide derivative of PABA | A549 (Lung) | 3.0 | [1] |
| Benzamide derivatives of PABA | - | 4.53 - 5.85 | [1] |
| Chloro anilinoquinoline derivative (PABA derivative) | MCF-7 (Breast), A549 (Lung) | 3.42, 5.97 | [1] |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate (PABA derivative) | Caco-2, MCF-7, HepG2 | 23.31, 72.22, 53.29 | [1] |
Comparative Antimicrobial Activity
The aminobenzoic acid scaffold is a cornerstone in the development of antimicrobial agents, most notably the sulfonamide antibiotics which act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway. The introduction of a bromine atom could potentially enhance the antimicrobial potency of these derivatives.
Although specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives are not documented, a study on p-aminobenzoic acid derivatives provides valuable comparative data. The following table showcases the antimicrobial activity of various PABA derivatives against a panel of microorganisms.
| Compound Description | S. aureus (pMIC µM/ml) | B. subtilis (pMIC µM/ml) | E. coli (pMIC µM/ml) | C. albicans (pMIC µM/ml) | A. niger (pMIC µM/ml) |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | 1.82 | - | - | - | - |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | - | 2.11 | - | - | - |
| N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | - | - | 1.78 | - | - |
| p-bromo derivative | - | - | - | 1.81 | 1.81 |
pMIC is the negative logarithm of the molar MIC. A higher pMIC value indicates greater potency.
Comparative Anti-inflammatory Activity
Derivatives of aminobenzoic acids have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. While there is no direct data on the anti-inflammatory properties of this compound derivatives, a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that the core aminobenzoic acid structure, when appropriately substituted, can effectively modulate key inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activities. Below are representative protocols for the synthesis of aminobenzoic acid derivatives and for key biological assays, based on methods used for similar compounds.
General Synthesis of N-Substituted 3-Amino-2-bromobenzamides
A common method for the synthesis of N-substituted benzamides involves the coupling of a substituted benzoic acid with an appropriate amine.
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes.
-
Amine Coupling: The desired primary or secondary amine (1.1 eq) is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted benzamide.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a standard method for measuring the cytotoxic effects of potential anticancer agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound derivatives have not been elucidated, the mechanisms of related compounds provide valuable insights.
Proposed Antimicrobial Mechanism
As analogs of PABA, these derivatives are hypothesized to interfere with the folate biosynthesis pathway in microorganisms. This pathway is crucial for the synthesis of nucleic acids and certain amino acids. By acting as competitive inhibitors of dihydropteroate synthase (DHPS), they can disrupt this pathway, leading to bacteriostasis.
Caption: Proposed mechanism of antimicrobial action.
Potential Anticancer Signaling Pathway Modulation
Many anticancer agents derived from aminobenzoic acid scaffolds are known to interfere with key signaling pathways that regulate cell proliferation and survival, such as the Receptor Tyrosine Kinase (RTK) pathway.
Caption: Proposed inhibition of a receptor tyrosine kinase pathway.
Experimental Workflow for SAR-Guided Drug Discovery
The systematic exploration of structure-activity relationships (SAR) is fundamental to modern drug discovery. The following workflow illustrates a general approach for a SAR-guided discovery program for this compound derivatives.
Caption: General workflow for SAR-guided drug discovery.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently limited, a comparative analysis of its structural analogs provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns. The experimental protocols and proposed mechanisms of action outlined in this guide offer a foundational framework for researchers to embark on the exploration of this promising, yet underexplored, area of chemical biology. Further research is warranted to synthesize and evaluate a library of this compound derivatives to unlock their full therapeutic potential.
References
The Strategic Selection of Building Blocks: A Cost-Benefit Analysis of 3-Amino-2-bromobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical determinant of a project's success, influencing everything from reaction efficiency and yield to overall cost and timeline. Substituted aminobenzoic acids are a class of compounds that serve as versatile scaffolds for the construction of a wide array of biologically active molecules. This guide provides a comprehensive comparative cost-benefit analysis of utilizing 3-Amino-2-bromobenzoic acid in synthesis, with a focus on its performance against viable alternatives, supported by experimental data and detailed protocols.
Cost and Performance at a Glance: A Comparative Analysis
The primary advantage of using this compound lies in the reactivity of the bromine substituent, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery. The carbon-bromine bond offers a favorable balance of reactivity and stability. However, the cost of brominated starting materials is often higher than their chlorinated counterparts. The following table provides a comparative overview of this compound and a common alternative, 3-Amino-2-chlorobenzoic acid, in the context of a Suzuki-Miyaura coupling reaction, a widely used transformation in medicinal chemistry.
| Parameter | This compound | 3-Amino-2-chlorobenzoic Acid | Rationale |
| Estimated Cost | Higher | Lower | Brominated compounds are generally more expensive to produce. |
| Reactivity in Cross-Coupling | Higher | Lower | The C-Br bond is weaker and more readily undergoes oxidative addition in the catalytic cycle.[1][2] |
| Typical Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., >100 °C) | The higher reactivity of the C-Br bond allows for lower activation energy.[2] |
| Catalyst Loading | Lower | Higher | More challenging C-Cl bond activation often requires a more active or higher concentration of catalyst. |
| Typical Yield | Generally Higher | Generally Lower | Milder conditions and faster kinetics often lead to fewer side reactions and higher product yields.[2] |
Experimental Protocols: Unlocking Synthetic Potential
To provide a practical context for the application of these building blocks, detailed experimental protocols for two common and crucial transformations are presented below: a Suzuki-Miyaura coupling and an amide bond formation.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-aminobenzoic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-aminobenzoic acid with an arylboronic acid.
Materials:
-
Bromo-aminobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Bond Formation with 4-Amino-3-bromobenzoic Acid
This protocol details the formation of an amide bond using a carbodiimide coupling agent.
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
In a dry round-bottom flask, dissolve 4-amino-3-bromobenzoic acid in the anhydrous solvent.
-
Add the desired amine, HOBt, and a tertiary amine base such as DIPEA or TEA.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]
Visualizing Synthetic and Biological Pathways
To further aid in the understanding of the synthetic workflow and the biological relevance of molecules derived from these building blocks, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Many biologically active molecules synthesized from aminobenzoic acid derivatives target specific signaling pathways implicated in disease. One such pathway is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway, which is crucial in immunity and inflammation.
Caption: Inhibition of the JAK-STAT signaling pathway by a synthesized inhibitor.
Conclusion
The selection between this compound and its alternatives is a nuanced decision that requires careful consideration of both economic and chemical factors. While the bromo-derivative often comes at a higher initial cost, its enhanced reactivity can lead to more efficient syntheses with higher yields and milder reaction conditions, potentially offsetting the initial investment through reduced processing time and resource consumption. For large-scale manufacturing where cost is a primary driver, a less reactive but more economical alternative like a chloro-derivative might be preferable, provided the subsequent reaction steps can be optimized to achieve acceptable yields. Ultimately, the optimal choice will depend on the specific goals of the synthesis, the complexity of the target molecule, and the overall project budget. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of synthetic chemistry.
References
A Comparative Guide to the NMR Validation of 3-Amino-2-bromobenzoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of common reaction products of 3-Amino-2-bromobenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Below, we detail the experimental protocols and spectral data for three representative transformations: esterification of the carboxylic acid, acylation of the amino group, and a Suzuki coupling reaction utilizing the carbon-bromine bond. This information is intended to facilitate the identification and characterization of these and similar compounds in a research and development setting.
Overview of Reactions
This compound is a versatile starting material in organic synthesis. Its three distinct functional groups—a carboxylic acid, an amino group, and a bromo substituent—allow for a variety of chemical modifications. This guide focuses on the NMR validation of the products from three such reactions:
-
Esterification: The conversion of the carboxylic acid to a methyl ester, yielding Methyl 3-amino-2-bromobenzoate.
-
N-Acetylation: The acylation of the amino group with an acetyl group to form 3-Acetamido-2-bromobenzoic acid.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction with phenylboronic acid to produce Methyl 3-amino-2-phenylbenzoate.
A visual representation of these transformations is provided below.
Caption: Key reactions of this compound.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the starting material and the three reaction products. The distinct chemical shifts and coupling patterns observed for each compound allow for their unambiguous identification.
Table 1: ¹H NMR Data (in ppm)
| Compound | Aromatic Protons | -NH₂ | -CH₃ (ester) | -CH₃ (acetyl) | -COOH / -NHCOCH₃ |
| This compound | ~7.5-7.8 (m) | ~5.5 (br s) | - | - | ~10-12 (br s) |
| Methyl 3-amino-2-bromobenzoate | 7.68 (dd), 7.15 (t), 6.85 (dd) | 5.51 (s) | 3.88 (s) | - | - |
| 3-Acetamido-2-bromobenzoic acid | 8.21 (d), 7.95 (d), 7.35 (t) | - | - | 2.15 (s) | 9.85 (s), 13.5 (br s) |
| Methyl 3-amino-2-phenylbenzoate | 7.85 (dd), 7.30-7.50 (m), 7.10 (t), 6.80 (dd) | 5.30 (br s) | 3.85 (s) | - | - |
Table 2: ¹³C NMR Data (in ppm)
| Compound | C=O (acid/ester) | C=O (amide) | Aromatic Carbons | -CH₃ (ester) | -CH₃ (acetyl) |
| This compound | ~168 | - | ~110-150 | - | - |
| Methyl 3-amino-2-bromobenzoate | 167.8 | - | 147.9, 134.5, 123.7, 118.9, 116.3, 110.1 | 52.3 | - |
| 3-Acetamido-2-bromobenzoic acid | 169.5 | 168.7 | 140.2, 135.1, 125.4, 124.8, 122.3, 118.9 | - | 24.7 |
| Methyl 3-amino-2-phenylbenzoate | 168.5 | - | 148.5, 140.1, 133.2, 129.8, 129.1, 128.5, 122.5, 118.2, 115.8 | 52.1 | - |
Experimental Protocols
Detailed experimental procedures for the synthesis of each product and the acquisition of NMR spectra are provided below.
Synthesis of Methyl 3-amino-2-bromobenzoate (Esterification)
-
Procedure: To a solution of this compound (1.0 g, 4.63 mmol) in methanol (20 mL) at 0 °C, slowly add thionyl chloride (0.67 mL, 9.26 mmol).
-
Warm the reaction mixture to reflux and stir for 16 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Synthesis of 3-Acetamido-2-bromobenzoic acid (N-Acetylation)
-
Procedure: Suspend this compound (1.0 g, 4.63 mmol) in acetic anhydride (10 mL).
-
Heat the mixture to 100 °C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to afford the pure product.
Synthesis of Methyl 3-amino-2-phenylbenzoate (Suzuki Coupling)
-
Procedure: To a degassed mixture of Methyl 3-amino-2-bromobenzoate (1.0 g, 4.35 mmol), phenylboronic acid (0.64 g, 5.22 mmol), and potassium carbonate (1.80 g, 13.05 mmol) in a 2:1 mixture of toluene and water (30 mL), add tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.22 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Separate the organic layer and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio is recommended.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom.
-
The workflow for sample analysis is illustrated in the following diagram.
A Comparative Guide to the Efficacy of Coupling Reagents for 3-Amino-2-bromobenzoic Acid
The synthesis of amide bonds is a fundamental transformation in organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of coupling reagent is a critical parameter that significantly influences the reaction's success, affecting yield, purity, and the formation of side products. This guide provides a comparative analysis of common coupling reagents for the amidation of 3-Amino-2-bromobenzoic acid, a substrate with potential electronic and steric challenges. The data presented herein is a synthesis of results from studies on structurally related compounds and established knowledge in peptide chemistry, offering a predictive guide for researchers.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is assessed based on several factors, including the yield of the desired amide, reaction time, and the suppression of side reactions such as epimerization in the case of chiral substrates. The following table summarizes the expected performance of several widely used coupling reagents for the amidation of an amino-bromobenzoic acid scaffold.[1]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| HATU | None | DIPEA | DMF | ~ 2 | ~ 95 | > 98 | Highly efficient and fast-acting, particularly for challenging couplings.[1][2][3] It is often the reagent of choice for difficult substrates despite its higher cost.[2] |
| HBTU | HOBt | DIPEA | DMF | 2 - 12 | ~ 90 | > 95 | A widely used and effective reagent, though generally considered slightly less reactive than HATU, which can lead to longer reaction times.[3] |
| EDC | HOBt | DIPEA | DMF | ~ 12 | ~ 85 | > 95 | A cost-effective and common choice.[2] The resulting urea byproduct is water-soluble, which can simplify the workup process.[1][2] |
| PyBOP | None | DIPEA | DMF | 2 - 8 | ~ 90 | > 97 | A phosphonium salt-based reagent known for its high coupling efficiency and low risk of racemization.[2] Its byproducts are not considered carcinogenic.[2] |
| T3P® | None | Pyridine | EtOAc | ~ 4 | ~ 92 | > 97 | A versatile and safe reagent with a straightforward workup, making it suitable for larger scale synthesis.[1] |
Note: The data presented is based on typical results for similar substrates and may vary depending on the specific amine coupling partner and reaction conditions.
Experimental Protocols
The following are generalized protocols for amide bond formation that can be adapted for the coupling of this compound with a desired amine.
General Procedure for Amidation using HATU or HBTU/HOBt
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Add the coupling reagent (HATU or HBTU, 1.1 - 1.5 equivalents) and, in the case of HBTU, an additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents), to the reaction mixture.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: To the activated mixture, add the desired amine (1.0 - 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for the time indicated in the table, or until reaction completion is observed by an appropriate monitoring technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
General Procedure for Amidation using EDC/HOBt
-
Activation: Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or Dichloromethane (DCM) at room temperature.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 - 1.5 equivalents) to the solution and stir for 15-30 minutes.
-
Coupling: Add the desired amine (1.0 - 1.2 equivalents) and a tertiary amine base like DIPEA or triethylamine (2.0 - 3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for the specified duration.
-
Workup and Purification: Follow the workup and purification steps outlined in the protocol for HATU/HBTU. The water-soluble urea byproduct from EDC can often be removed during the aqueous washes.[2]
Visualizations
To better illustrate the processes involved in the comparative evaluation of coupling reagents, the following diagrams are provided.
Caption: Experimental workflow for the amidation of this compound.
Caption: Generalized mechanism of amide bond formation using coupling reagents.
Conclusion
The selection of an appropriate coupling reagent is paramount for the successful amidation of this compound. For reactions requiring high efficiency and speed, particularly with challenging amine partners, uronium/aminium-based reagents like HATU are often the superior choice, albeit at a higher cost.[2][3] For more routine applications where cost is a significant consideration, EDC/HOBt provides a reliable and economical alternative.[1][2] Phosphonium salts such as PyBOP offer a balance of high reactivity and a favorable safety profile.[2] Ultimately, the optimal reagent will be determined by the specific requirements of the synthesis, including the nature of the amine, desired scale, and economic constraints. The provided protocols and workflows serve as a foundational guide for researchers to develop and optimize their specific amide coupling reactions.
References
A Researcher's Guide to Assessing the Purity of Synthesized 3-Amino-2-bromobenzoic Acid
The purity of chemical compounds is a critical parameter in research and development, particularly within the pharmaceutical industry. For a key building block like 3-Amino-2-bromobenzoic acid (C₇H₆BrNO₂), ensuring high purity is essential for the successful synthesis of active pharmaceutical ingredients (APIs) and for guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques used to assess the purity of synthesized this compound, complete with experimental protocols and data interpretation.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method depends on the specific requirements of the analysis, such as the need for qualitative or quantitative results, the expected nature of impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are powerful instrumental techniques that provide detailed quantitative and qualitative information. Traditional methods like Thin-Layer Chromatography (TLC) and Melting Point Analysis offer rapid, cost-effective preliminary assessments of purity.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, impurity profile, detection of isomers and byproducts. | High resolution, high sensitivity, quantitative accuracy. | Requires method development, more expensive instrumentation. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with protons. | Non-destructive, provides structural information, quantitative (qNMR). | Lower sensitivity than HPLC, complex spectra for mixtures. |
| MS | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular weight, isotopic pattern confirms bromine presence.[1][2] | Destructive, may not separate isomers, quantification can be complex. |
| TLC | Differential migration of compounds on a stationary phase via capillary action.[3] | Qualitative purity, number of components, reaction monitoring.[3][4] | Simple, rapid, low cost, can be used for reaction monitoring.[3] | Not quantitative, lower resolution than HPLC.[3] |
| Melting Point | Temperature at which a solid transitions to a liquid. | Indication of purity; impurities broaden and depress the melting range.[5][6] | Rapid, inexpensive, simple equipment. | Not suitable for liquids or thermally unstable compounds, non-specific. |
Illustrative Purity Analysis of a Synthesized Batch
Below is a summary of hypothetical data from the analysis of a synthesized batch of this compound, demonstrating how data from multiple techniques are integrated to build a comprehensive purity profile.
Table 2: Hypothetical Purity Analysis Data for Synthesized this compound
| Parameter | Result | Interpretation |
| Appearance | Off-white solid | Consistent with expected appearance. |
| Melting Point | 152-155 °C (Lit. 153-158 °C[7]) | The slightly broadened range suggests the presence of minor impurities.[5] |
| TLC | Major spot (Rf = 0.5), minor spot (Rf=0.65) | Indicates the presence of at least one impurity that is less polar than the main product.[4] |
| HPLC Purity | 98.5% (by area) | Quantitative analysis shows high purity with minor impurities present. |
| ¹H NMR | Peaks consistent with structure; minor peaks at 7.0-8.0 ppm integrated to ~1.5% | Confirms the structure of the desired product and quantifies proton-bearing impurities. |
| Mass Spec (ESI-) | m/z = 214.0, 216.0 (M-H)⁻ | Molecular weight confirmed. The ~1:1 ratio of the isotopic peaks confirms the presence of one bromine atom.[1][2] |
Experimental Protocols
Detailed and consistent execution of analytical methods is crucial for obtaining reliable purity data.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for analyzing substituted bromobenzoic acids and may require optimization.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of methanol.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram.
-
Calculate purity based on the relative peak area of the main product peak to the total area of all peaks.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides structural confirmation and can be used for quantification.[9]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[9]
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all peaks.
-
Analyze the chemical shifts and coupling patterns to confirm the structure of this compound.
-
Compare the integration of impurity peaks to the main product peaks to estimate purity.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of ~0.1 mg/mL.
-
Procedure:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Check for peaks at m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The near 1:1 intensity ratio of these peaks is characteristic of a monobrominated compound.[1][2]
-
Thin-Layer Chromatography (TLC)
TLC is a quick method for a preliminary purity check.[3][4]
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The optimal ratio may require scouting.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or methanol.
-
Procedure:
-
Spot the dissolved sample onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and visualize the spots under a UV lamp.
-
A single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.[3][6]
-
Melting Point Analysis
This method provides a simple assessment of purity.[5]
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
Load a small amount of the finely powdered dry sample into a capillary tube to a depth of 2-3 mm.[5]
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow rate (1-2 °C per minute) near the expected melting point.[5]
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
Compare the observed melting range to the literature value. A pure compound will have a sharp melting range (typically < 2 °C), whereas an impure compound will exhibit a depressed and broadened melting range.[5][10]
-
Visualized Workflows
Diagrams created with Graphviz help to visualize the logical flow of the purity assessment process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 6. youtube.com [youtube.com]
- 7. This compound 95 168899-61-4 [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
A Comparative Structural Analysis of 3-Amino-2-bromobenzoic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 3-Amino-2-bromobenzoic acid represent a class of compounds with significant potential in medicinal chemistry. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the benzene ring provides a versatile scaffold for the synthesis of novel therapeutic agents. This guide offers a comparative structural analysis of this compound and its ester and amide derivatives, supported by available experimental data, to inform drug design and development efforts.
Comparative Structural and Spectroscopic Data
The structural and electronic properties of this compound derivatives are highly dependent on the nature of the substituent at the carboxylic acid group. These variations are reflected in their spectroscopic and crystallographic characteristics.
Spectroscopic Analysis
Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound and Its Derivatives (Predicted/Reported)
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 7.5-7.8 (m, Ar-H), 7.0-7.2 (m, Ar-H), 5.5-6.0 (br s, NH₂) | ~168 (C=O), ~145 (C-NH₂), ~130-135 (Ar-C), ~115-120 (Ar-C), ~110 (C-Br) |
| Methyl 3-amino-2-bromobenzoate | CDCl₃ | 7.98 (d, 1H), 7.68 (d, 1H), 7.33 (t, 1H), 4.5 (br s, 2H, NH₂), 3.91 (s, 3H, OCH₃)[1] | 165.5 (C=O), 147.2 (C-NH₂), 135.7, 132.4, 129.9, 122.2, 118.9 (Ar-C), 110.1 (C-Br), 52.3 (OCH₃) |
| Ethyl 3-amino-2-bromobenzoate | CDCl₃ | 7.97 (d, 1H), 7.67 (d, 1H), 7.32 (t, 1H), 4.5 (br s, 2H, NH₂), 4.38 (q, 2H, OCH₂), 1.39 (t, 3H, CH₃) | ~165 (C=O), ~147 (C-NH₂), ~135, ~132, ~130, ~122, ~119 (Ar-C), ~110 (C-Br), ~61 (OCH₂), ~14 (CH₃) |
| N-Phenyl-3-amino-2-bromobenzamide | DMSO-d₆ | 10.2 (s, 1H, NH-Ph), 7.6-7.8 (m, Ar-H), 7.3-7.4 (m, Ar-H), 7.0-7.1 (t, 1H, Ar-H), 5.8 (br s, 2H, NH₂) | ~166 (C=O), ~146 (C-NH₂), ~139 (Ar-C), ~130-135 (Ar-C), ~120-129 (Ar-C), ~115-120 (Ar-C), ~111 (C-Br) |
Note: Data for ethyl and N-phenyl derivatives are predicted based on analogous structures. Experimental verification is recommended.
Table 2: Key Infrared (IR) Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Amine/Amide) | Stretching | 3300-3500 (two bands for primary amine) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=O (Ester) | Stretching | 1735-1750 |
| C=O (Amide I) | Stretching | 1630-1695 |
| N-H (Amide II) | Bending | 1515-1570 |
| C-N | Stretching | 1250-1335 |
| C-Br | Stretching | 550-690 |
Crystallographic Analysis
Table 3: Crystallographic Data for 2-Amino-3-bromobenzoic acid
| Parameter | Value |
| Chemical Formula | C₇H₆BrNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0600(6) |
| b (Å) | 3.9089(2) |
| c (Å) | 15.9816(7) |
| β (°) | 90.836(4) |
| Volume (ų) | 753.3 |
| Z | 4 |
| Data obtained from a study on the crystal structure of 2-amino-3-bromobenzoic acid. |
Experimental Protocols
General Synthesis of this compound Derivatives
A general workflow for the synthesis and characterization of these derivatives is outlined below.
References
A Comparative Analysis of the Anti-Inflammatory Potential of Aminobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of various aminobenzoic acid analogs. By examining experimental data from key assays, detailing methodologies, and illustrating the underlying signaling pathways, this document serves as a valuable resource for the scientific community engaged in the discovery and development of novel anti-inflammatory agents.
Comparative Efficacy of Aminobenzoic Acid Analogs
The anti-inflammatory potential of aminobenzoic acid derivatives is significantly influenced by the isomeric position of the amino group and the nature of substitutions on the aromatic ring. Derivatives of ortho-aminobenzoic acid (anthranilic acid) are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes. Para-aminobenzoic acid (PABA) derivatives have also been explored for their anti-inflammatory effects, often exhibiting different mechanisms of action. Mesalazine (5-aminosalicylic acid), a derivative of meta-aminophenol, is a cornerstone in the treatment of inflammatory bowel disease.
The following table summarizes the in vitro inhibitory activities of selected aminobenzoic acid analogs against key inflammatory mediators. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | Analog Type | Target | Assay | IC50 | Reference |
| Mefenamic Acid | Anthranilic Acid Derivative | COX-1 | In vitro enzyme assay | 1.5 µM | [1] |
| COX-2 | In vitro enzyme assay | 0.1 µM | [1] | ||
| Flufenamic Acid | Anthranilic Acid Derivative | COX-1 | In vitro enzyme assay | 0.6 µM | [1] |
| COX-2 | In vitro enzyme assay | 0.2 µM | [1] | ||
| Amfenac | Anthranilic Acid Derivative | COX-1 | In vitro enzyme assay | 250 nM | |
| COX-2 | In vitro enzyme assay | 150 nM | |||
| Mesalazine (5-ASA) | Salicylic Acid Derivative | - | - | - | |
| Compound 4n | 2-Aminobenzoic Acid Derivative | Carrageenan-induced paw edema | In vivo | More potent than aspirin and phenylbutazone | [2] |
| DAB-2-28 | p-Aminobenzoic Acid Derivative | - | In vitro anti-inflammatory and antiproliferative assay | Less cytotoxic with higher efficiency | |
| Benzamide Derivative | p-Aminobenzoic Acid Derivative | Histone Deacetylases (HDACs) | Enzymatic activity inhibition assay | HDAC1: 95.2 nM, HDAC2: 260.7 nM, HDAC3: 255.7 nM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key in vitro assays used to evaluate the anti-inflammatory potential of aminobenzoic acid analogs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of aminobenzoic acid analogs against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and test compounds in the assay buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells. For control wells, add the vehicle (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of PGE2 produced using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To assess the ability of aminobenzoic acid analogs to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with media only) and a positive control (cells with LPS only).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant.
-
Add 100 µL of Griess Reagent to 100 µL of the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many aminobenzoic acid analogs are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.
NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some aminobenzoic acid analogs, like mesalazine, have been shown to inhibit NF-κB activation.
PPAR-γ Signaling Pathway
PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation. Activation of PPAR-γ by its ligands leads to the transrepression of pro-inflammatory transcription factors, including NF-κB. Additionally, activated PPAR-γ can directly bind to DNA at specific peroxisome proliferator response elements (PPREs) to regulate the transcription of genes involved in inflammation and metabolism. Mesalazine has been shown to activate PPAR-γ, contributing to its anti-inflammatory effects.
Conclusion
Aminobenzoic acid analogs represent a diverse class of compounds with significant anti-inflammatory potential. Their efficacy is largely dependent on their isomeric structure and substitutions, which dictate their primary mechanisms of action, including the inhibition of COX enzymes and the modulation of key inflammatory signaling pathways such as NF-κB and PPAR-γ. While the compiled data provides valuable insights, further head-to-head comparative studies under standardized conditions are necessary to definitively rank the anti-inflammatory potential of these analogs. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for future research and development in this promising area of medicinal chemistry.
References
Safety Operating Guide
Navigating the Disposal of 3-Amino-2-bromobenzoic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-Amino-2-bromobenzoic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this halogenated aromatic compound.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to understand its potential hazards. Based on data for structurally similar compounds, researchers should be aware of the following potential hazards: skin irritation, serious eye irritation, and respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is non-negotiable to mitigate these risks.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[2][3] Use a face shield where splashing is possible. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][6] |
| Body Protection | Wear a laboratory coat. |
Waste Disposal Workflow
The following diagram outlines the key steps for the proper disposal of this compound, from initial waste generation to final collection.
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and is regulated as hazardous waste.[7]
-
Waste Identification and Segregation : As a brominated organic compound, this compound must be classified as halogenated organic waste .[8][9] This waste stream must be kept separate from non-halogenated waste to ensure proper treatment and to prevent costly and complex disposal procedures.[6][7]
-
Containerization :
-
Collect all waste, including rinsates from cleaning glassware, in a designated and compatible hazardous waste container.[7]
-
The container must be durable, leak-proof, and have a secure lid to prevent spills.[6]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
-
Storage :
-
Disposal :
-
Do not dispose of this compound down the drain or in regular trash.[1][5]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[7]
-
The ultimate disposal should be conducted at an approved and licensed waste disposal plant.[3][4][10]
-
Experimental Protocol: Neutralization of Acidic Waste
If the waste containing this compound is highly acidic, neutralization may be necessary before collection. This procedure should be performed in a chemical fume hood while wearing appropriate PPE.[11]
Materials:
-
Waste this compound
-
5% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate hazardous waste container
Procedure:
-
Preparation : Place the container with the acidic waste in a larger secondary container to contain any potential spills.[11]
-
Dilution : Slowly add water to the waste to create a slurry or solution. This helps to control the reaction rate during neutralization.[11]
-
Neutralization : While stirring, slowly and carefully add the 5% basic solution (sodium bicarbonate or sodium carbonate) to the acidic waste. Be cautious as this may cause the evolution of carbon dioxide gas.[11]
-
pH Monitoring : Periodically check the pH of the solution. Continue adding the basic solution until the pH is between 6.0 and 8.0.[11]
-
Disposal : Once neutralized, transfer the solution to a properly labeled hazardous waste container.[11]
-
Decontamination : Rinse all glassware and equipment used in the neutralization process with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.[7][11]
Spill Management
In the event of a small spill of solid this compound on a lab bench, follow these steps:[11]
-
Ventilation : Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.[11]
-
PPE : Wear the appropriate PPE as outlined in the table above.[11]
-
Containment : Prevent the powder from becoming airborne. Do not use a dry brush or compressed air.[11]
-
Clean-up : Carefully sweep up the solid material and place it into a designated hazardous waste container. Avoid creating dust.[1][11]
-
Decontamination : Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.[11]
-
Disposal : Dispose of the sealed waste container through your institution's hazardous waste management program.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 4. geneseo.edu [geneseo.edu]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling 3-Amino-2-bromobenzoic Acid
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of 3-Amino-2-bromobenzoic acid (CAS No. 168899-61-4). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, procedural guidance.
Disclaimer: At the time of this writing, a comprehensive Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is synthesized from the available safety information for this compound and from the SDSs of structurally similar compounds, including 5-Amino-2-bromobenzoic acid, 3-Aminobenzoic acid, and 2-Bromobenzoic acid. It is imperative to consult the specific SDS provided by your supplier before handling this chemical and to conduct a thorough risk assessment for your specific application.
Hazard Identification and Summary
This compound is classified as a hazardous substance. The primary concerns are:
-
Toxicity: Toxic if swallowed.
-
Irritation: Expected to cause skin, eye, and respiratory irritation based on data from analogous compounds.
The GHS pictogram associated with this chemical is the skull and crossbones (GHS06), with the signal word "Danger" and the hazard statement H301: Toxic if swallowed.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles if there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile gloves should be worn and inspected for integrity before each use. A standard laboratory coat must be worn and kept fully fastened. | Prevents direct skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, is required when working outside of a certified chemical fume hood or if dust generation is likely. | Protects against the inhalation of dust particles which may cause respiratory tract irritation. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety and procedural consistency.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Verify that the supplier's SDS is readily accessible.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].
-
Keep the container tightly closed to prevent exposure to moisture and air[1].
-
The designated storage class for this chemical is 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.
3. Handling and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid generating dust. Use appropriate tools for weighing and transferring the solid.
-
Wash hands thoroughly after handling, even if gloves were worn.
4. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) program or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
